Methyl biphenyl-2-carboxylate
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
methyl 2-phenylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-16-14(15)13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAFVJVEADYQAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Methyl Biphenyl-2-Carboxylate and Its 4'-Methyl Analog
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of methyl biphenyl-2-carboxylate. Due to the potential for ambiguity in nomenclature, this document also details the properties of a closely related and commercially significant isomer, methyl 4'-methylbiphenyl-2-carboxylate. The information herein is intended to serve as a foundational resource for laboratory and development activities.
Compound Identification and Disambiguation
The term "this compound" can be ambiguous. This guide addresses the two most common interpretations:
-
Methyl [1,1'-biphenyl]-2-carboxylate (unsubstituted biphenyl ring system): This is the methyl ester of biphenyl-2-carboxylic acid.
-
Methyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate : This is an isomer with a methyl group on the 4-position of the second phenyl ring.
This distinction is critical as the physical properties of these two isomers differ significantly.
Physical and Chemical Properties
The following tables summarize the key physical and chemical properties for both this compound and methyl 4'-methylbiphenyl-2-carboxylate.
Table 1: Physical and Chemical Properties of Methyl [1,1'-biphenyl]-2-carboxylate
| Property | Value | Reference(s) |
| CAS Number | 16605-99-5 | [1] |
| Molecular Formula | C₁₄H₁₂O₂ | [1][2] |
| Molecular Weight | 212.24 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Melting Point | 114-115 °C | [3] |
| Boiling Point | 120-130 °C at 0.8 Torr | [3] |
| Density (Predicted) | 1.101 ± 0.06 g/cm³ | [3] |
| Vapor Pressure | 0 mmHg at 25°C | [2] |
| Solubility | Poorly soluble in water, miscible with organic solvents. | [4] |
Table 2: Physical and Chemical Properties of Methyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate
| Property | Value | Reference(s) |
| CAS Number | 114772-34-8 | [5][6] |
| Molecular Formula | C₁₅H₁₄O₂ | [5] |
| Molecular Weight | 226.27 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [7] |
| Melting Point | 60-61 °C | [5][8] |
| Boiling Point | 359.4 °C at 760 mmHg | [5][9] |
| Density | 1.083 g/cm³ | [9] |
| Vapor Pressure | 2.39 x 10⁻⁵ mmHg at 25°C | [9] |
| Solubility | Insoluble in water; Soluble in toluene, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [6][10] |
Experimental Protocols for Property Determination
The following are generalized protocols for the experimental determination of key physical properties. These should be adapted based on available laboratory equipment and safety guidelines.
3.1. Melting Point Determination (Thiele Tube Method)
-
Sample Preparation: A small amount of the crystalline compound is finely crushed and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then inserted into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
-
Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or a heating mantle. The shape of the tube promotes convection currents, ensuring uniform temperature distribution.
-
Observation: The temperature is monitored closely. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The range between these two temperatures is the melting point range. For pure compounds, this range is typically narrow (0.5-1.5 °C).
3.2. Boiling Point Determination (Distillation Method)
-
Apparatus Setup: A small-scale distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a collection vessel. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
Sample and Heating: The liquid sample (approximately 5-10 mL) and a few boiling chips are placed in the round-bottom flask. The flask is heated gently using a heating mantle.
-
Distillation: As the liquid boils, the vapor rises, condenses, and is collected in the receiving flask. The temperature is monitored throughout the distillation.
-
Boiling Point Reading: The temperature should remain constant while the bulk of the liquid is distilling. This stable temperature is recorded as the boiling point at the measured atmospheric pressure.
3.3. Solubility Determination
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, toluene, hexane) should be selected.
-
Procedure:
-
Add approximately 1 mL of the chosen solvent to a small test tube.
-
To this, add a small, measured amount of the solute (e.g., 10 mg).
-
Agitate the mixture vigorously for 1-2 minutes at room temperature.
-
Visually inspect the mixture for the presence of undissolved solute.
-
-
Classification:
-
Soluble: No undissolved solute is visible.
-
Slightly Soluble: A small amount of the solute has visibly dissolved.
-
Insoluble: The solute remains undissolved.
-
-
Quantitative Measurement (Optional): For a more precise determination, a saturated solution can be prepared, and the concentration of the dissolved solute can be measured using techniques such as UV-Vis spectroscopy or gravimetric analysis after solvent evaporation.
Experimental and Synthetic Workflows
The following diagrams illustrate logical workflows for the synthesis of this compound and its 4'-methyl analog.
References
- 1. This compound | C14H12O2 | CID 9920766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound CAS#: 16605-99-5 [m.chemicalbook.com]
- 4. 2-Methylbiphenyl | C13H12 | CID 12563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 4'-Methylbiphenyl-2-carboxylic acid methyl ester | 114772-34-8 [smolecule.com]
- 6. 4′-Methylbiphenyl-2-carboxylic acid methyl ester | 114772-34-8 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 4′-Methylbiphenyl-2-carboxylic acid methyl ester | 114772-34-8 [amp.chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. Methyl 4'-methylbiphenyl-2-carboxylate | CAS:114772-34-8 | High Purity | Manufacturer BioCrick [biocrick.com]
Chemical structure and IUPAC name of methyl 2-phenylbenzoate.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of methyl 2-phenylbenzoate. The information is intended to serve as a valuable resource for professionals in the fields of chemical research, drug development, and materials science.
Chemical Structure and IUPAC Name
Methyl 2-phenylbenzoate, also known by its systematic IUPAC name methyl [1,1'-biphenyl]-2-carboxylate, is an aromatic ester. Its chemical structure consists of a biphenyl backbone where a methyl ester group is located at the 2-position of one of the phenyl rings.
Chemical Structure:
IUPAC Name: methyl 2-phenylbenzoate.[1]
Synonyms: Methyl [1,1'-biphenyl]-2-carboxylate, Methyl 2-phenylbenzoate.[1]
CAS Number: 16605-99-5.[1]
Physicochemical Properties
A summary of the key physicochemical properties of methyl 2-phenylbenzoate is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental and industrial settings.
| Property | Value |
| Molecular Formula | C₁₄H₁₂O₂ |
| Molecular Weight | 212.24 g/mol |
| Appearance | White to light yellow powder or crystal |
| Melting Point | 60-61 °C |
| Boiling Point | 359.4 °C at 760 mmHg |
| Density | 1.083 g/cm³ |
Experimental Protocols: Synthesis of Methyl 2-Phenylbenzoate
The synthesis of methyl 2-phenylbenzoate can be achieved through several methods. A common and effective approach is the esterification of 4'-methylbiphenyl-2-carboxylic acid.[2]
Method: Esterification of 4'-Methylbiphenyl-2-carboxylic acid
This protocol describes the synthesis of a derivative, methyl 4'-methylbiphenyl-2-carboxylate, which follows a similar esterification principle.
Materials:
-
4'-Methylbiphenyl-2-carboxylic acid
-
Anhydrous methanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
Procedure:
-
To a reaction kettle, add 5.30 kg of 4'-methyl-2-carboxylic acid biphenyl and 10.60 kg of anhydrous methanol.
-
Add 5.83 kg of DCC and 0.09 kg of DMAP to the mixture.
-
Allow the reaction to proceed at 25 °C for 3 hours.
-
After the reaction is complete, filter the mixture.
-
Transfer the filtrate to another reactor and add 50.00 kg of water.
-
Stir the solution to induce crystallization.
-
Centrifuge the mixture and wash the solid product until it is neutral.
-
Dry the product under vacuum at 40 °C for 24 hours to obtain methyl 4'-methyl-2-carboxylate biphenyl.
Logical Workflow for the Synthesis:
Caption: A flowchart illustrating the key steps in the synthesis of a methyl phenylbenzoate derivative.
Potential Applications and Research Directions
Derivatives of methyl 2-phenylbenzoate are of significant interest in medicinal chemistry. For instance, they serve as intermediates in the synthesis of telmisartan analogues, which are angiotensin II receptor antagonists used in the management of hypertension.[3] The biphenyl scaffold is a common structural motif in many biologically active compounds, suggesting that methyl 2-phenylbenzoate and its derivatives could be valuable building blocks for the development of novel therapeutic agents.
Further research into the biological activities of methyl 2-phenylbenzoate is warranted. Screening for activities such as anti-inflammatory, antimicrobial, and anticancer properties could unveil new pharmacological applications. Additionally, the unique structural features of this compound may lend themselves to applications in materials science, such as in the development of liquid crystals or organic light-emitting diodes (OLEDs).
Logical Relationship of Research and Development:
Caption: A diagram showing the potential research and development pathways originating from methyl 2-phenylbenzoate.
References
Synthesis of Methyl Biphenyl-2-carboxylate via Suzuki Coupling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methyl biphenyl-2-carboxylate through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This important biaryl structural motif is a key intermediate in the development of pharmaceuticals and advanced materials. This document outlines detailed experimental protocols, presents quantitative data for reaction optimization, and illustrates the underlying chemical processes.
Introduction
The Suzuki-Miyaura coupling is a versatile and powerful C-C bond-forming reaction that has become a cornerstone of modern organic synthesis.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids and their derivatives make it an ideal method for the synthesis of complex molecules.[1] The synthesis of this compound from methyl 2-bromobenzoate and phenylboronic acid is a classic example of this transformation, yielding a key building block for various applications.
Reaction Principle and Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling for the synthesis of this compound involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of methyl 2-bromobenzoate, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the phenyl group from phenylboronic acid is transferred to the palladium center, displacing the bromide ion.
-
Reductive Elimination: The final step involves the coupling of the two organic ligands on the palladium complex, yielding the desired this compound and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
References
The Solubility Profile of Methyl Biphenyl-2-Carboxylate: A Technical Guide for Researchers
For Immediate Release
This technical guide is intended for researchers, scientists, and professionals in drug development who are interested in the solubility characteristics of methyl biphenyl-2-carboxylate. Due to a lack of readily available quantitative public data on the solubility of this compound in common organic solvents, this document focuses on providing a robust experimental protocol to enable researchers to determine these values in their own laboratory settings. The methodologies outlined herein are standard, reliable, and widely accepted in the field of physical chemistry.
Introduction to this compound
This compound, with the molecular formula C₁₄H₁₂O₂, is an organic compound that may be of interest in various research and development applications[1]. Understanding its solubility in different organic solvents is a critical first step in many experimental designs, including reaction chemistry, purification, and formulation development. The general principle of "like dissolves like" suggests that its solubility will be influenced by the polarity of the solvent[2][3][4].
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in a range of common organic solvents is not extensively published. Researchers are encouraged to use the experimental protocols detailed below to generate this data. For organizational purposes, we recommend structuring the collected data in a format similar to the table below.
Table 1: Template for Reporting Solubility Data of this compound
| Solvent Name | Solvent Class | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| e.g., Hexane | Alkane | 25 | ||
| e.g., Toluene | Aromatic | 25 | ||
| e.g., Acetone | Ketone | 25 | ||
| e.g., Ethyl Acetate | Ester | 25 | ||
| e.g., Ethanol | Alcohol | 25 | ||
| e.g., Methanol | Alcohol | 25 | ||
| e.g., Diethyl Ether | Ether | 25 |
Experimental Protocol: Isothermal Saturation Method
The isothermal saturation method, often referred to as the shake-flask method, is a widely used and reliable technique for determining the equilibrium solubility of a compound in a given solvent[5][6][7]. The following is a detailed protocol for this procedure.
Materials and Apparatus
-
This compound (solute)
-
Selected organic solvents
-
Analytical balance
-
Vials or flasks with secure caps
-
Constant temperature shaker or water bath
-
Syringe filters (chemically compatible with the solvent)
-
Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven)
-
Glassware for sample handling and weighing
Procedure
-
Preparation of Saturated Solution:
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature.
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required can vary but is often in the range of 24 to 72 hours[7]. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, which is indicated by a constant measured solubility[7].
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a chemically compatible syringe filter to remove all undissolved solids. This step is critical for accurate results.
-
-
Gravimetric Analysis:
-
Dispense the filtered, saturated solution into a pre-weighed, clean, and dry container[8][10][11].
-
Accurately weigh the container with the solution to determine the mass of the solution.
-
Carefully evaporate the solvent under controlled conditions (e.g., using a rotary evaporator or a vacuum oven at a temperature that will not cause the solute to decompose) until a constant weight of the dried solute is achieved[8][9].
-
Weigh the container with the dried solute.
-
-
Calculation of Solubility:
-
The mass of the dissolved solute is the final weight of the container with the dried solute minus the initial weight of the empty container.
-
The mass of the solvent is the weight of the container with the solution minus the weight of the container with the dried solute.
-
Solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent or moles of solute per liter of solvent.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow of the isothermal saturation method for determining the solubility of this compound.
Caption: Workflow for determining solubility via the isothermal saturation method.
This guide provides a framework for the systematic determination of the solubility of this compound in common organic solvents. By following the detailed experimental protocol and utilizing the provided data organization template, researchers can generate the necessary data to advance their work in drug development and other scientific endeavors.
References
- 1. This compound | C14H12O2 | CID 9920766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. chem.ws [chem.ws]
- 4. Khan Academy [khanacademy.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. pharmajournal.net [pharmajournal.net]
- 10. pharmacyjournal.info [pharmacyjournal.info]
- 11. solubilityofthings.com [solubilityofthings.com]
Reactivity of the Ester Functional Group in Methyl Biphenyl-2-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the ester functional group in methyl biphenyl-2-carboxylate. The unique structural feature of this molecule, the biphenyl backbone with a methoxycarbonyl group at the 2-position, introduces significant steric hindrance that governs its chemical behavior. This document delves into the key reactions of the ester moiety, including hydrolysis, transesterification, reduction, and reactions with organometallic reagents, with a special focus on the influence of atropisomerism and steric effects.
The Influence of Steric Hindrance and Atropisomerism
The reactivity of the ester group in this compound is fundamentally influenced by the steric hindrance imposed by the adjacent phenyl ring. This steric congestion restricts the rotation around the C-C single bond connecting the two phenyl rings, a phenomenon known as atropisomerism.[1][2] Atropisomers are stereoisomers that can be isolated due to this hindered rotation.[1] The non-planar conformation of the biphenyl system shields the carbonyl carbon of the ester from nucleophilic attack, thereby reducing its reactivity compared to less hindered esters.[3][4] This steric effect is a critical consideration in planning and executing chemical transformations involving this functional group.
Hydrolysis
The hydrolysis of this compound to its corresponding carboxylic acid, biphenyl-2-carboxylic acid, can be achieved under both acidic and basic conditions. However, the reaction rates are generally slower than those of non-sterically hindered esters.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis of esters typically proceeds through the AAC2 mechanism, which involves the protonation of the carbonyl oxygen followed by a nucleophilic attack of water.[5][6] For sterically hindered esters like this compound, this pathway can be significantly slowed down. In some cases, with highly hindered esters and under strongly acidic conditions, an AAL1 mechanism, involving the formation of a stable carbocation from the alcohol moiety, might be observed, though this is less common for methyl esters.[5]
Experimental Protocol: Acid-Catalyzed Hydrolysis
A typical procedure for the acid-catalyzed hydrolysis of a biphenyl-2-carboxylate derivative involves heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in a suitable solvent.[7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a mixture of an organic solvent (e.g., dioxane or toluene) and an aqueous solution of a strong acid (e.g., 20-30% hydrochloric acid).
-
Heating: Heat the reaction mixture to reflux (typically 100-110 °C) for an extended period (e.g., 24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate (biphenyl-2-carboxylic acid) forms, it can be collected by filtration. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude carboxylic acid can be further purified by recrystallization.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, or saponification, is a common method for the cleavage of esters. The reaction proceeds via the BAC2 mechanism, involving the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[5] While this is the most common pathway, for exceptionally hindered esters, a BAL2 mechanism, involving an SN2 attack on the methyl group, has been proposed, though it is rare.[8]
Experimental Protocol: Base-Catalyzed Hydrolysis
The saponification of this compound can be carried out using a strong base like sodium hydroxide or potassium hydroxide.
-
Reaction Setup: Dissolve this compound in a suitable alcohol (e.g., methanol or ethanol) in a round-bottom flask.
-
Addition of Base: Add an aqueous solution of a strong base (e.g., 10-20% NaOH) to the ester solution.
-
Heating: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and remove the organic solvent under reduced pressure. Dilute the residue with water and acidify with a mineral acid (e.g., HCl) to precipitate the biphenyl-2-carboxylic acid.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization can be performed for further purification.
| Reaction | Reagents and Conditions | Yield | Reference |
| Acid-Catalyzed Hydrolysis | 20-30% HCl, reflux, 24 h | High | [7] (Adapted) |
| Base-Catalyzed Hydrolysis | 10-20% NaOH in aq. alcohol, reflux | High | General Protocol |
Transesterification
Transesterification, the conversion of one ester to another, can be catalyzed by either acids or bases.[9][10] For a sterically hindered ester like this compound, this reaction will be slower than for unhindered esters. The choice of catalyst and reaction conditions is crucial to drive the equilibrium towards the desired product.
Acid-Catalyzed Transesterification
In the presence of a strong acid catalyst, the alcohol used in large excess will react with the ester to form a new ester. The mechanism is analogous to acid-catalyzed hydrolysis.
Base-Catalyzed Transesterification
Under basic conditions, an alkoxide nucleophile attacks the carbonyl carbon of the ester. To achieve a successful transesterification, the incoming alcohol should be deprotonated to form a more nucleophilic alkoxide.
Experimental Protocol: Transesterification (General)
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in a large excess of the desired alcohol.
-
Catalyst Addition: For acid-catalyzed transesterification, add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄). For base-catalyzed transesterification, add a catalytic amount of a strong base (e.g., sodium methoxide) or the corresponding alkoxide of the new alcohol.
-
Heating: Heat the reaction mixture to reflux. The removal of methanol as it is formed can help to drive the equilibrium towards the product.
-
Work-up and Purification: After the reaction, neutralize the catalyst, remove the excess alcohol, and purify the resulting ester by distillation or chromatography.
| Reaction | Reagents and Conditions | Product | Reference |
| Acid-Catalyzed Transesterification | R'OH (excess), H⁺ (cat.), heat | Biphenyl-2-carboxylic acid R' ester | [9] (General) |
| Base-Catalyzed Transesterification | R'OH, R'O⁻ (cat.), heat | Biphenyl-2-carboxylic acid R' ester | [9] (General) |
Reduction
The ester functional group in this compound can be reduced to a primary alcohol or, under specific conditions, the entire carboxyl group can be reduced to a methyl group.
Reduction to an Alcohol
Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for the reduction of esters to primary alcohols.[11][12] The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon.
Experimental Protocol: Reduction with LiAlH₄
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in an anhydrous ether solvent (e.g., diethyl ether or THF).
-
Addition of Ester: Dissolve this compound in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed to ensure complete reduction.
-
Quenching: Carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by an aqueous solution of NaOH and then more water (Fieser workup).
-
Purification: Filter the resulting aluminum salts and extract the filtrate with an organic solvent. Dry the organic layer and concentrate it to obtain the crude 2-(hydroxymethyl)biphenyl, which can be purified by chromatography or recrystallization.[13]
Reduction of the Carboxylic Acid to a Methyl Group
While not a direct reaction of the ester, the corresponding carboxylic acid can be reduced to a methyl group. A notable method involves the use of trichlorosilane and tri-n-propylamine.[14] This two-step process first requires the hydrolysis of the ester to the carboxylic acid.
| Reaction | Reagents and Conditions | Product | Yield | Reference |
| Reduction to Alcohol | 1. LiAlH₄, THF, 0 °C to rt2. H₂O, NaOH(aq) | 2-(Hydroxymethyl)biphenyl | High | [11][13] |
| Reduction of Carboxylic Acid to Methyl | 1. Hydrolysis2. HSiCl₃, (n-Pr)₃N, CH₃CN | 2-Methylbiphenyl | 74-80% | [14] |
Reaction with Grignard Reagents
Esters typically react with two equivalents of a Grignard reagent to yield tertiary alcohols.[15][16] The first equivalent adds to the carbonyl group to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent.[15] Due to the steric hindrance in this compound, the reaction with Grignard reagents can be challenging and may require forcing conditions.[17][18]
Experimental Protocol: Grignard Reaction
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings.
-
Formation of Grignard Reagent: Add a solution of the appropriate alkyl or aryl halide in anhydrous diethyl ether or THF dropwise to the magnesium turnings to initiate the formation of the Grignard reagent.
-
Addition of Ester: Cool the Grignard reagent to 0 °C and add a solution of this compound in the same anhydrous solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours or heat to reflux to drive the reaction to completion.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate it. The resulting tertiary alcohol can be purified by chromatography.
| Reaction | Reagents and Conditions | Product | Reference |
| Grignard Reaction | 1. 2 eq. R-MgX, Et₂O or THF2. H₃O⁺ work-up | Tertiary alcohol | [15][16] (General) |
Acid-Catalyzed Cyclization to Fluorenone
An interesting and synthetically useful reaction of this compound and its derivatives is the acid-catalyzed intramolecular cyclization to form fluorenone.[19][20][21] This reaction typically occurs in the presence of a strong acid, such as sulfuric acid, and proceeds via an intramolecular Friedel-Crafts acylation mechanism.
Experimental Workflow: Acid-Catalyzed Cyclization
References
- 1. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]
- 2. Biphenyl derivatives & Atropisomerism | PPTX [slideshare.net]
- 3. emerginginvestigators.org [emerginginvestigators.org]
- 4. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CA2364862C - Process for preparing derivatives of biphenyl-2-carboxylic acid - Google Patents [patents.google.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Ester synthesis by transesterification [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 17. Grignard Reaction [organic-chemistry.org]
- 18. I. Action of the Grignard Reagent on Sterically Hindered Esters. II. Trimerization of Duryl Vinyl Ketone - ProQuest [proquest.com]
- 19. researchgate.net [researchgate.net]
- 20. chemrxiv.org [chemrxiv.org]
- 21. chemrxiv.org [chemrxiv.org]
A Technical Guide to the Synthesis and Derivatization of Methyl Biphenyl-2-carboxylate for Advanced Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl biphenyl-2-carboxylate, also known as methyl 2-phenylbenzoate, is a versatile scaffold in organic synthesis, serving as a crucial intermediate in the development of a wide array of functionalized molecules. Its unique biphenyl structure, featuring two phenyl rings connected by a single bond, provides a foundational framework for the synthesis of compounds with significant pharmacological activities. Derivatives of this core structure have demonstrated potential as anti-inflammatory agents, angiotensin II receptor antagonists, and anticancer therapeutics.[1][2][3] This in-depth technical guide provides a comprehensive overview of the synthesis of this compound and explores its potential for further derivatization, offering detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.
Core Synthesis of this compound Derivatives
The construction of the this compound scaffold is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and highly versatile method. This reaction facilitates the formation of the crucial carbon-carbon bond between the two phenyl rings.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling reaction is a powerful tool for the synthesis of biaryl compounds, offering high yields and broad functional group tolerance under relatively mild conditions. The general scheme involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
A typical synthetic approach to produce a substituted this compound derivative, such as methyl 4'-methylbiphenyl-2-carboxylate, is outlined below.
Experimental Protocol: Synthesis of Methyl 4'-Methylbiphenyl-2-carboxylate
This protocol describes the synthesis of Methyl 4'-Methylbiphenyl-2-carboxylate from 4-bromotoluene and methyl 2-iodobenzoate.
Materials:
-
4-bromotoluene
-
n-Butyllithium (1.6 M solution in hexane)
-
Anhydrous zinc chloride (1 M solution in ether)
-
Tetrakis(triphenylphosphine)palladium(0)
-
Methyl 2-iodobenzoate
-
Dry tetrahydrofuran (THF)
-
Chloroform
-
Ethylenediaminetetraacetic acid (EDTA)
-
Magnesium sulfate (MgSO4)
-
Ethyl acetate
-
Hexane
Procedure:
-
A solution of 4-bromotoluene (6.0 g) in dry THF (50 ml) is cooled to -78 °C under an argon atmosphere.
-
A 1.6 M solution of n-butyllithium in hexane (24.4 ml) is added dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
After 20 minutes, a 1 M solution of anhydrous zinc chloride in ether (38.6 ml) is added, and the solution is kept at -78 °C for a further 15 minutes.
-
Tetrakis(triphenylphosphine)palladium(0) (60 mg) in THF (5 ml) is added, followed by a solution of methyl 2-iodobenzoate (6.1 g) in THF (10 ml).
-
The reaction mixture is allowed to warm to room temperature over 1 hour and then heated under reflux for 5 hours.
-
The solvent is removed by evaporation, and the residue is dissolved in chloroform (150 ml).
-
The chloroform solution is washed with a solution of EDTA (10 g) in water (100 ml). The aqueous layer is re-extracted with chloroform (100 ml).
-
The combined organic extracts are dried over MgSO4, and the solvent is evaporated.
-
The residue is purified by flash chromatography using an eluent of ethyl acetate/hexane (1:9 v/v) to yield methyl 4'-methylbiphenyl-2-carboxylate as a colorless oil.
Quantitative Data for Suzuki-Miyaura Coupling Reactions
| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Methyl 2-iodobenzoate | 4-Methylphenylboronic acid | Pd(PPh3)4 | - | THF | Reflux | 5 | ~73 |
| Methyl 2-bromobenzoate | Phenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene | 100 | 12 | >90 |
| Methyl 2-chlorobenzoate | Phenylboronic acid | Pd2(dba)3 / XPhos | K3PO4 | Dioxane | 110 | 18 | >85 |
Potential Derivatives of this compound for Further Synthesis
The this compound core offers multiple positions on both aromatic rings for the introduction of various functional groups, enabling the creation of a diverse library of derivatives. Key derivatization strategies include electrophilic aromatic substitution and further modifications of substituents.
Electrophilic Aromatic Substitution Reactions
Standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation can be employed to introduce functional groups onto the biphenyl scaffold. The directing effects of the existing substituents (the ester group and the phenyl group) will influence the position of the incoming electrophile. The ester group is a deactivating, meta-directing group, while the phenyl group is an activating, ortho-, para-directing group.
1. Nitration
Nitration introduces a nitro group (-NO2) onto the aromatic ring, which can subsequently be reduced to an amino group, providing a handle for further functionalization.
Experimental Protocol: Nitration of this compound
Materials:
-
This compound
-
Concentrated nitric acid
-
Concentrated sulfuric acid
-
Ice
Procedure:
-
This compound is slowly added to a cooled (0-5 °C) mixture of concentrated nitric acid and concentrated sulfuric acid with constant stirring.
-
The reaction mixture is stirred at low temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the nitrated product.
-
The solid is collected by filtration, washed with cold water until neutral, and dried.
-
The crude product can be purified by recrystallization.
Note: The regioselectivity of nitration will depend on the reaction conditions. The nitro group is expected to be directed to the meta-position of the benzoate ring and the ortho- and para-positions of the other phenyl ring.
2. Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring, forming a ketone. This reaction is a valuable method for carbon-carbon bond formation.[4]
Experimental Protocol: Friedel-Crafts Acylation of this compound
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride)
-
Anhydrous aluminum chloride (AlCl3)
-
Anhydrous dichloromethane (DCM)
-
Dilute hydrochloric acid
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Anhydrous aluminum chloride is suspended in dry DCM in a flask under an inert atmosphere and cooled to 0 °C.
-
A solution of the acyl chloride in dry DCM is added dropwise.
-
A solution of this compound in dry DCM is then added dropwise, and the reaction mixture is stirred at room temperature.
-
The reaction is quenched by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
Functionalization of Pre-existing Substituents
Derivatives can also be synthesized by modifying existing functional groups on the biphenyl scaffold. For instance, the synthesis of methyl 4'-bromomethylbiphenyl-2-carboxylate, a key intermediate for the drug telmisartan, involves the bromination of the methyl group of methyl 4'-methylbiphenyl-2-carboxylate.[5]
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate key synthetic workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN103382154B - Synthetic method of methyl 4'-bromomethylbiphenyl-2-carboxylate - Google Patents [patents.google.com]
A Technical Guide to Methyl 2-Phenylbenzoate: Properties, Synthesis, and Biological Prospects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl 2-phenylbenzoate (IUPAC name: methyl [1,1'-biphenyl]-2-carboxylate), a biphenyl carboxylate derivative of interest in medicinal chemistry and materials science. While specific biological data for this compound is limited, this document consolidates its known physicochemical properties, outlines a probable synthetic route, and explores potential biological activities by examining structurally related compounds.
Core Compound Information
Methyl 2-phenylbenzoate is an organic compound featuring a biphenyl backbone with a methyl ester at the 2-position. This structure serves as a versatile scaffold for the development of more complex molecules.
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 16605-99-5 | PubChem |
| Molecular Formula | C₁₄H₁₂O₂ | PubChem |
| Molecular Weight | 212.24 g/mol | PubChem |
| IUPAC Name | methyl [1,1'-biphenyl]-2-carboxylate | PubChem |
Synthetic Experimental Protocols
The synthesis of methyl 2-phenylbenzoate can be effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method is a cornerstone of modern organic synthesis for creating carbon-carbon bonds between aryl halides and organoboron compounds.
Detailed Methodology: Suzuki-Miyaura Coupling for the Synthesis of Methyl 2-Phenylbenzoate
This protocol describes a general procedure for the coupling of methyl 2-bromobenzoate with phenylboronic acid.
Materials and Reagents:
-
Methyl 2-bromobenzoate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene or dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add methyl 2-bromobenzoate (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium phosphate (2.0 equivalents).
-
Catalyst and Ligand Addition: Add the palladium catalyst, such as palladium(II) acetate (2 mol%), and a suitable phosphine ligand like S-Phos (4 mol%).
-
Solvent Addition and Degassing: Add an anhydrous solvent (e.g., toluene or dioxane). To ensure an inert atmosphere, degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to a temperature between 80-110 °C under the inert atmosphere. The progress of the reaction should be monitored using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Purification: The crude product can be purified by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to yield pure methyl 2-phenylbenzoate.
Potential Biological Activities and Signaling Pathways
While direct experimental data on the biological activity of methyl 2-phenylbenzoate is not widely available, the bioactivity of structurally similar biphenyl carboxylic acid derivatives and benzoates has been reported. These analogs have shown potential as anticancer and antimicrobial agents.
Inference from Structurally Related Compounds:
-
Cytotoxicity: Several unsymmetrical biphenyls have demonstrated potent cytotoxic activity against various tumor cell lines. For instance, certain derivatives have shown significant activity with IC₅₀ values in the micromolar range.[1] The biphenyl scaffold is a key pharmacophore in many biologically active molecules.
-
Antimicrobial and Anti-inflammatory Activity: Derivatives of benzoate esters have been investigated for their antimicrobial and anti-inflammatory properties. Some studies suggest that these compounds may modulate inflammatory signaling pathways.
Given the cytotoxic potential of related biphenyl compounds, a hypothetical mechanism of action for methyl 2-phenylbenzoate could involve the induction of apoptosis in cancer cells.
Mandatory Visualizations
Synthesis Workflow Diagram
Caption: Generalized workflow for the synthesis of methyl 2-phenylbenzoate.
Hypothetical Signaling Pathway
Caption: Proposed apoptotic pathway for methyl 2-phenylbenzoate.
References
Theoretical Analysis of the Dihedral Angle in Methyl Biphenyl-2-Carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the theoretical methodologies used to study the dihedral angle of methyl biphenyl-2-carboxylate. The conformation of biaryl compounds is of significant interest in medicinal chemistry and materials science, as the rotational barrier and preferred dihedral angle between the aromatic rings influence molecular properties and interactions. This document outlines the computational approaches, summarizes key quantitative data from related systems, and presents the influential factors governing the molecular geometry.
Introduction
This compound is a biaryl compound where the rotational freedom around the central carbon-carbon bond is sterically hindered by the presence of a methyl carboxylate group at the ortho position. The dihedral angle, defined as the angle between the planes of the two phenyl rings, is a critical determinant of the molecule's three-dimensional shape, electronic properties, and potential biological activity. Theoretical studies, primarily using quantum mechanical methods, are indispensable for understanding the conformational preferences and the energetic landscape of such molecules.
The interplay between steric repulsion of the ortho substituent and the π-conjugation across the biphenyl system dictates the equilibrium dihedral angle. While π-conjugation favors a planar conformation to maximize orbital overlap, steric hindrance from the bulky ester group and the ortho hydrogen on the adjacent ring forces the rings to twist. This guide will delve into the computational methods used to quantify this balance.
Theoretical Methodologies
The theoretical investigation of the conformational space of molecules like this compound typically involves a series of computational experiments. These protocols are designed to identify stable conformers, calculate the energy barriers between them, and analyze the electronic structure.
Computational Approach
A standard workflow for the theoretical analysis of the dihedral angle is as follows:
-
Geometry Optimization: The initial step is to perform a full geometry optimization of the molecule. This allows the molecule to relax to its lowest energy conformation. Common theoretical methods for this include Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2).[1][2]
-
Conformational Search (Dihedral Scan): To explore the rotational energy landscape, a relaxed dihedral scan is performed. This involves systematically varying the dihedral angle of interest (in this case, between the two phenyl rings) in fixed increments, while allowing the rest of the molecular geometry to relax at each step.[3] This procedure generates a conformational energy profile.
-
Frequency Analysis: Following optimization, a frequency calculation is typically performed to confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies).
Key Computational Methods
Several quantum mechanical methods are employed for these calculations, with the choice often being a trade-off between accuracy and computational cost:
-
Density Functional Theory (DFT): This is a widely used method due to its favorable balance of accuracy and computational efficiency. The B3LYP functional is a popular choice for studying organic molecules.[1][4] The selection of the basis set, such as 6-31G* or 6-31+G*, is also crucial for obtaining reliable results.[1][3]
-
Møller-Plesset Perturbation Theory (MP2): This is a higher-level ab initio method that includes electron correlation effects, often leading to more accurate results than DFT, particularly for non-covalent interactions.[2][5]
-
Hartree-Fock (HF) Theory: This is a more fundamental ab initio method that does not include electron correlation. While less accurate than DFT or MP2 for absolute energies, it can still provide useful qualitative insights into molecular structure.[2][5]
Quantitative Data from Related Biphenyl Systems
| Compound | Method/Basis Set | Minimum Energy Dihedral Angle (°) | Rotational Barrier (kcal/mol) | Reference |
| Biphenyl | B3LYP/6-31G | 40 | ~2.0 | [3] |
| Biphenyl | Experimental (Gas Phase) | 44.4 | 1.4 - 1.6 | [3][5] |
| 2-Methylbiphenyl | B3LYP/6-31G | >40 (destabilized planar form) | Not specified | [3] |
| Phenyl Benzoate | B3LYP/6-31+G* | Not specified for biphenyl torsion | Poorly reproduces barrier height | [2] |
| Biphenyl | HF/various | 38.5 - 42.5 | 2.93 - 3.33 | [5] |
| Biphenyl | B3LYP/various | 39 - 41 | 1.9 - 2.3 | [5] |
| Biphenyl | MP2/various | Varies with basis set | Varies with basis set | [5] |
These data consistently show that the introduction of an ortho substituent, such as a methyl group, leads to a greater deviation from planarity compared to unsubstituted biphenyl.[3] It is therefore expected that this compound will exhibit a significantly twisted conformation.
Factors Influencing the Dihedral Angle
The equilibrium dihedral angle in this compound is determined by a balance of competing steric and electronic effects.
Caption: Key factors determining the dihedral angle.
Steric Hindrance
The primary factor driving the twisting of the phenyl rings is the steric repulsion between the ortho-methyl carboxylate group and the ortho-hydrogen atom on the adjacent phenyl ring. To alleviate this steric clash, the molecule rotates around the central C-C bond, increasing the dihedral angle.
Electronic Effects
-
π-Conjugation: The π-electron systems of the two aromatic rings can overlap, leading to a stabilizing delocalization of electrons. This conjugation is maximized in a planar (0° dihedral angle) conformation. Any deviation from planarity reduces this stabilization.
-
n→π Interactions:* Potential, though likely weaker, interactions may exist between the lone pairs (n) of the carbonyl oxygen and the antibonding orbitals (π*) of the adjacent aromatic ring. The geometry must be favorable for such an interaction to occur.[6]
The final observed dihedral angle represents the geometry at which the total energy, comprising both the destabilizing steric repulsions and the stabilizing electronic effects, is at a minimum.
Experimental Workflow and Logic
The process of theoretically studying the dihedral angle of this compound follows a logical progression from initial structure definition to final data analysis.
Caption: Workflow for theoretical dihedral angle analysis.
Conclusion
The theoretical study of the dihedral angle of this compound is a multifactorial problem requiring robust computational methods. Based on studies of analogous compounds, it is evident that the conformation will be significantly non-planar due to the steric influence of the ortho-ester group. Density Functional Theory, particularly with the B3LYP functional, provides a reliable and computationally efficient means of exploring the conformational energy landscape. The insights gained from such theoretical studies are crucial for understanding the structure-property relationships in this class of molecules, with direct applications in fields such as drug design, where molecular shape is paramount for biological activity. Future studies could involve higher-level calculations or the inclusion of solvent effects to provide an even more accurate picture of the molecule's behavior in different environments.
References
- 1. Density functional theory study of the conformational space of phenyl benzoate, a common fragment in many mesogenic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ab initio study of phenyl benzoate: structure, conformational analysis, dipole moment, IR and Raman vibrational spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, docking, Hirshfeld surface analysis and DFT calculations of 2-methylxanthen-9-with the FtsZ protein from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An electronic effect on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Detailed Protocols for the Synthesis of Methyl Biphenyl-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides two detailed and reliable protocols for the synthesis of methyl biphenyl-2-carboxylate, a key intermediate in the development of pharmaceuticals and advanced materials. The protocols described herein are the Suzuki-Miyaura cross-coupling and the Fischer esterification, offering flexibility based on available starting materials and laboratory capabilities. Each method is presented with a comprehensive experimental procedure, a quantitative data summary, and a visual workflow diagram to ensure reproducibility and clarity for researchers in organic synthesis and drug development.
Method A: Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling is a highly efficient and versatile method for constructing C-C bonds, particularly for the synthesis of biaryl compounds.[1][2] This protocol details the coupling of commercially available phenylboronic acid and methyl 2-bromobenzoate. The reaction demonstrates high functional group tolerance and typically results in good to excellent yields.[2]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura synthesis.
Data Presentation: Suzuki-Miyaura Coupling
| Reagent/Parameter | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Molar Equiv. |
| Methyl 2-bromobenzoate | 215.06 | 2.15 g | 10.0 | 1.0 |
| Phenylboronic acid | 121.93 | 1.46 g | 12.0 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 347 mg | 0.3 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 | 2.0 |
| Toluene | - | 40 mL | - | - |
| Ethanol | - | 10 mL | - | - |
| Water | - | 10 mL | - | - |
| Product | 212.24 | ~1.8 g (Typical) | ~8.5 | ~85% Yield |
Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 2-bromobenzoate (2.15 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent mixture of toluene (40 mL), ethanol (10 mL), and water (10 mL). Finally, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol).
-
Reaction: Heat the mixture to reflux (approximately 95-100 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add 50 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic extracts with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 95:5) to afford this compound as a colorless oil or white solid.
Method B: Fischer-Speier Esterification
Fischer-Speier esterification is a classic and cost-effective method for synthesizing esters by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst.[3] This protocol outlines the esterification of biphenyl-2-carboxylic acid with methanol using sulfuric acid as the catalyst. To drive the equilibrium towards the product, an excess of the alcohol (methanol) is used, which also serves as the solvent.[4][5]
Experimental Workflow: Fischer Esterification
Caption: Workflow for Fischer esterification synthesis.
Data Presentation: Fischer Esterification
| Reagent/Parameter | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Molar Equiv. |
| Biphenyl-2-carboxylic acid | 198.22 | 1.98 g | 10.0 | 1.0 |
| Methanol | 32.04 | 40 mL (~31.6 g) | ~986 | ~98.6 (Excess) |
| Sulfuric Acid (conc. H₂SO₄) | 98.08 | 0.5 mL | ~9.2 | Catalyst |
| Product | 212.24 | ~1.95 g (Typical) | ~9.2 | ~92% Yield |
Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask, add biphenyl-2-carboxylic acid (1.98 g, 10.0 mmol) and methanol (40 mL).
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.5 mL) to the mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 3-5 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralization: Dissolve the residue in diethyl ether (50 mL) and transfer it to a separatory funnel. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 30 mL) until effervescence ceases. This step neutralizes the sulfuric acid and removes any unreacted carboxylic acid.
-
Washing and Drying: Wash the organic layer with water (1 x 30 mL) and then with brine (1 x 30 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.
-
Purification: The resulting product is often of high purity. If necessary, it can be further purified by recrystallization from a minimal amount of hot methanol or by silica gel chromatography as described in Method A.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium catalysts can be pyrophoric. Handle with care under an inert atmosphere.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme caution.
-
Organic solvents are flammable. Keep away from ignition sources.
Characterization: The final product, this compound, should be characterized to confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point should be determined if the product is a solid.
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application of Methyl Biphenyl-2-carboxylate in the Synthesis of Pharmaceutical Intermediates
Introduction:
Methyl biphenyl-2-carboxylate and its derivatives are pivotal intermediates in the pharmaceutical industry, particularly in the synthesis of a class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs), or "sartans." These drugs are crucial in the management of hypertension, heart failure, and diabetic nephropathy. The biphenyl scaffold is a key structural motif of sartans, and this compound provides a versatile and efficient starting point for the construction of this essential framework. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers, scientists, and drug development professionals in utilizing this important intermediate.
Angiotensin II Receptor Signaling Pathway and the Role of Sartans
Angiotensin II is a potent vasoconstrictor that plays a central role in the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis. Angiotensin II exerts its effects by binding to the Angiotensin II receptor type 1 (AT1), a G-protein coupled receptor. The binding of angiotensin II to the AT1 receptor initiates a signaling cascade that leads to vasoconstriction, aldosterone secretion, and sodium and water retention, all of which contribute to an increase in blood pressure.[1][2]
Sartans act as competitive antagonists of the AT1 receptor. By blocking the binding of angiotensin II, they effectively inhibit this signaling pathway, leading to vasodilation, reduced aldosterone release, and ultimately, a lowering of blood pressure.[3]
Synthetic Applications of this compound Derivatives in Sartan Synthesis
This compound and its derivatives are key precursors for the synthesis of the biphenyl core of various sartan drugs. The general strategy involves the formation of a functionalized biphenyl intermediate which is then coupled with the respective heterocyclic moiety of the target sartan.
Synthesis of Telmisartan Intermediate
A common route to Telmisartan involves the use of methyl 4'-bromomethylbiphenyl-2-carboxylate. This intermediate is synthesized from 4'-methylbiphenyl-2-carbonitrile, which can be converted to methyl 4'-methylbiphenyl-2-carboxylate in a one-pot reaction.
Experimental Workflow for Telmisartan Intermediate Synthesis:
Quantitative Data for Telmisartan Intermediate Synthesis:
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| One-pot Hydrolysis & Esterification | 4'-Methyl-2-cyanobiphenyl | H₂SO₄, Methanol, Water | - | 155 | 6 | 96.5 | >99 | [4] |
| Hydrolysis | Methyl 4'-methylbiphenyl-2-carboxylate | KOH, Methanol, Water | Methanol/Water | Reflux | 5 | ~90 | - | [5] |
| Radical Bromination | 4'-Methylbiphenyl-2-carboxylic acid | N-Bromosuccinimide (NBS), AIBN | Carbon tetrachloride | Reflux | 4 | ~90 | >99 | [6] |
| N-Alkylation | Methyl 4'-bromomethylbiphenyl-2-carboxylate, Benzimidazole derivative | KOH | DMSO | 40-50 | 2 | 88 | - | [7] |
Experimental Protocols:
Protocol 1: One-pot Synthesis of Methyl 4'-methylbiphenyl-2-carboxylate [4]
-
In a high-pressure reactor, charge 4'-methyl-2-cyanobiphenyl, methanol, and water.
-
Under stirring, add concentrated sulfuric acid.
-
After purging with nitrogen, heat the reactor to 155°C, leading to a pressure increase to approximately 1.75 MPa.
-
Maintain these conditions for 6 hours, monitoring the reaction by HPLC.
-
Once the starting material is consumed (HPLC purity < 1.0%), cool the reactor to 10°C.
-
Adjust the pH to 7.0 with 30% aqueous sodium hydroxide solution.
-
Remove the solvent under reduced pressure.
-
The crude product is then purified by recrystallization to yield methyl 4'-methylbiphenyl-2-carboxylate.
Protocol 2: Hydrolysis of Methyl 4'-methylbiphenyl-2-carboxylate [5]
-
To a flask containing methyl 4'-methylbiphenyl-2-carboxylate, add a solution of potassium hydroxide in methanol and water.
-
Reflux the mixture under a nitrogen atmosphere for 5 hours.
-
Remove the solvent in vacuo.
-
Add water and ethyl acetate to the residue.
-
Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 3.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, dry over magnesium sulfate, and remove the solvent in vacuo to yield 4'-methylbiphenyl-2-carboxylic acid.
Protocol 3: Radical Bromination to Methyl 4'-bromomethylbiphenyl-2-carboxylate [6]
-
Dissolve 4'-methylbiphenyl-2-carboxylic acid in carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and filter to remove insoluble material.
-
Concentrate the filtrate and purify the residue by flash chromatography to obtain methyl 4'-bromomethylbiphenyl-2-carboxylate.
Protocol 4: N-Alkylation for Telmisartan Synthesis [7]
-
To a solution of the benzimidazole precursor in dimethyl sulfoxide (DMSO), add potassium hydroxide.
-
Add methyl 4'-bromomethylbiphenyl-2-carboxylate at room temperature.
-
Stir the mixture for 2 hours at 25-30°C, then heat to 40-50°C and maintain for another 2 hours.
-
Add water to the reaction mixture and acidify to pH 4 with acetic acid.
-
Filter the precipitate, wash with water, and dry to obtain the Telmisartan precursor.
Synthesis of Irbesartan Intermediate
The synthesis of Irbesartan can commence from 4'-Methyl-biphenyl-2-carboxylic acid, which is a hydrolyzed derivative of this compound.
Experimental Workflow for Irbesartan Intermediate Synthesis:
Quantitative Data for Irbesartan Intermediate Synthesis:
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Amidation | 4'-Methyl-biphenyl-2-carboxylic acid, Benzylamine | Thionyl chloride, Triethylamine | Toluene | 0-25 | 4 | 95 | [8] |
Experimental Protocol:
Protocol 5: Amidation of 4'-Methyl-biphenyl-2-carboxylic acid [8]
-
To a stirred solution of 4'-Methyl-biphenyl-2-carboxylic acid in toluene, add triethylamine and cool to 0-5°C.
-
Slowly add thionyl chloride dropwise, maintaining the temperature at 0-5°C.
-
Allow the reaction mixture to warm to 20-25°C and stir for 2 hours.
-
Cool the mixture back to 0-5°C and slowly add benzylamine dropwise.
-
Allow the reaction to warm to 20-25°C and maintain for 4 hours to yield N-Benzyl-4'-methylbiphenyl-2-carboxamide.
Conclusion
This compound and its derivatives are indispensable intermediates in the synthesis of sartan-class antihypertensive drugs. The synthetic routes outlined in these application notes demonstrate the versatility of this starting material in constructing the core biphenyl structure of drugs like Telmisartan and Irbesartan. The provided protocols and quantitative data offer a valuable resource for researchers and professionals in the pharmaceutical industry, facilitating the development and optimization of efficient and scalable synthetic processes for these vital medications. The continued exploration of novel synthetic methodologies centered around this key intermediate will undoubtedly contribute to the advancement of cardiovascular medicine.
References
- 1. Understanding Angiotensin II Type1 Receptor Signaling in Vascular Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]
- 3. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105085271A - One-pot technology of 4'-methyl-2-carboxylate biphenyl - Google Patents [patents.google.com]
- 5. US5608075A - Polymorphs of losartan and the process for the preparation of form II of losartan - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. EP1748990B1 - Process for the preparation of telmisartan - Google Patents [patents.google.com]
- 8. acgpubs.org [acgpubs.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions in Biphenyl Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and comparison of three principal palladium-catalyzed cross-coupling reactions for the synthesis of biphenyls: the Suzuki-Miyaura, Stille, and Heck couplings. This document includes structured data tables for easy comparison of reaction parameters and detailed experimental protocols for key reactions.
Introduction to Palladium-Catalyzed Biphenyl Synthesis
The biphenyl moiety is a crucial structural motif in a vast array of functional materials, agrochemicals, and pharmaceuticals. Palladium-catalyzed cross-coupling reactions have become indispensable tools for the efficient and selective construction of the C-C bond that forms the biphenyl core. The Suzuki-Miyaura, Stille, and Heck reactions are among the most powerful and versatile methods, each with its own set of advantages and disadvantages. The choice of reaction often depends on factors such as substrate scope, functional group tolerance, and the toxicity of the reagents. While the Suzuki-Miyaura coupling is widely favored for its use of generally non-toxic and readily available boronic acids, the Stille and Heck couplings offer alternative pathways with their own unique benefits in specific synthetic contexts.
Comparative Data of Palladium-Catalyzed Cross-Coupling Reactions
The following tables summarize quantitative data from various literature sources for the synthesis of biphenyl and its derivatives using Suzuki-Miyaura, Stille, and Heck couplings. These tables are designed to provide a comparative overview of reaction conditions and yields.
Suzuki-Miyaura Coupling: Representative Data
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 (heterogeneous) | - | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | ~95 | [1] |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (0.5) | - | Na₂CO₃ | H₂O/Acetone (3.5:3) | 35 | 0.5 | >99 | |
| Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 2 | 95 | |
| 4-Chloroacetophenone | Phenylboronic acid | PdCl₂(dppf) (1.5) | dppf | K₃PO₄ | Dioxane | 80 | 18 | 98 |
Stille Coupling: Representative Data
| Aryl Halide | Organostannane | Catalyst (mol%) | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Phenyltrimethylstannane | Pd(PPh₃)₄ (2) | PPh₃ | Toluene | 100 | 16 | 91 | |
| 4-Iodoanisole | Phenyltrimethylstannane | Pd₂(dba)₃ (1) | P(o-tol)₃ | Toluene | 90 | 12 | 85 | |
| Bromobenzene | (4-Methoxyphenyl)tributylstannane | PdCl₂(PPh₃)₂ (2) | PPh₃ | Dioxane | 100 | 24 | 78 |
Heck Coupling: Representative Data
While the Heck reaction is primarily used to form C-C bonds between an aryl halide and an alkene, it can be adapted for biphenyl synthesis through a tandem reaction sequence or by using specific substrates. Data for direct biphenyl synthesis via a standard Heck reaction is less common. The data below represents Heck-type reactions that can lead to biphenyl-like structures or are indicative of the reaction's efficiency.
| Aryl Halide | Alkene | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Styrene | Pd(OAc)₂ (1) | - | K₂CO₃ | DMF | 100 | 3 | 81 (Stilbene) | |
| 2-Bromonaphthalene | Ethyl crotonate | Pd EnCat®40 (0.8) | - | AcONa | EtOH | 140 (mw) | 0.5 | High (trisubstituted alkene) |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Methylbiphenyl
This protocol describes the synthesis of 4-methylbiphenyl from 4-bromotoluene and phenylboronic acid.
Materials:
-
4-Bromotoluene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add 4-bromotoluene (1 mmol), phenylboronic acid (1.5 mmol), and sodium carbonate (2 mmol).
-
Add a solvent mixture of water (3.5 mL) and acetone (3 mL).
-
Add palladium(II) acetate (0.5 mol%).
-
The reaction mixture is stirred at 35°C for 30 minutes.
-
Upon completion (monitored by TLC or GC), the reaction mixture is cooled to room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4-methylbiphenyl.
Protocol 2: Stille Coupling for the Synthesis of 4-Methoxybiphenyl
This protocol details the synthesis of 4-methoxybiphenyl from 4-iodoanisole and phenyltrimethylstannane.
Materials:
-
4-Iodoanisole
-
Phenyltrimethylstannane
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous toluene
-
Schlenk tube
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., argon), add 4-iodoanisole (1 mmol) and phenyltrimethylstannane (1.1 mmol).
-
Add anhydrous toluene (10 mL).
-
Add Pd₂(dba)₃ (1 mol%) and P(o-tol)₃ (4 mol%).
-
The reaction mixture is heated to 90°C and stirred for 12 hours.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield 4-methoxybiphenyl.
Protocol 3: Heck-Type Reaction for the Arylation of an Alkene
This protocol describes a general procedure for a Heck-type reaction, which can be adapted for syntheses leading to substituted biphenyl precursors.
Materials:
-
Aryl bromide (e.g., 2-bromonaphthalene)
-
Alkene (e.g., ethyl crotonate)
-
Palladium EnCat®40
-
Sodium acetate (AcONa)
-
Tetraethylammonium chloride (Et₄NCl)
-
Ethanol
-
Microwave vial
Procedure:
-
In a 10 mL microwave vial, add the aryl bromide (1 equiv.), Et₄NCl (3 equiv.), AcONa (2.5 equiv.), and Pd EnCat®40 (0.8 mol%).
-
Disperse the solids in ethanol (2 mL).
-
Add the alkene (1 equiv.).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 140°C for 30 minutes.
-
After cooling, the reaction mixture is filtered to remove the catalyst.
-
The filtrate is concentrated, and the residue is purified by column chromatography.
Visualizations
Catalytic Cycles
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Stille coupling reaction.
Caption: Catalytic cycle of the Heck coupling reaction.
Experimental Workflow
Caption: General experimental workflow for cross-coupling.
References
Application Notes and Protocols for High-Yield Suzuki-Miyaura Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl compounds, polyolefins, and styrenes.[1][2] Developed by Akira Suzuki, who was a co-recipient of the 2010 Nobel Prize in Chemistry for this work, the reaction is renowned for its versatility, mild conditions, and tolerance of a wide range of functional groups.[1][2] These characteristics have made it an indispensable tool in the development of pharmaceuticals, agrochemicals, and advanced materials.[3] This document provides a detailed guide to the experimental setup, optimization strategies, and protocols for achieving high yields in Suzuki-Miyaura coupling reactions.
The Catalytic Cycle
The reaction mechanism proceeds through a well-defined catalytic cycle involving a palladium catalyst.[3] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The active catalytic species is a Pd(0) complex, which may be generated in situ from a Pd(II) precatalyst.[5]
-
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (R¹-X) to the Pd(0) complex, forming a Pd(II) species.[4][6]
-
Transmetalation: In the presence of a base, the organoboron reagent (R²-BY₂) undergoes transmetalation, where the organic group (R²) is transferred to the palladium center, displacing the halide.[3][4]
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups (R¹ and R²) from the palladium complex.[4] This forms the desired C-C bond in the product (R¹-R²) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][3]
Optimizing Reaction Components for High Yield
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of each component.
-
Substrates :
-
Organic Halide/Pseudohalide (Electrophile) : The reactivity order is generally I > OTf > Br >> Cl.[2] Aryl iodides and bromides are common and highly reactive.[1] Aryl chlorides are more challenging but can be used effectively with modern, electron-rich phosphine ligands and specialized catalysts.[4][7]
-
Organoboron Reagent (Nucleophile) : Boronic acids are widely used but can be prone to decomposition via protodeboronation.[1][5] For increased stability, boronic esters like pinacol (BPin) or MIDA esters are often preferred.[1][5]
-
-
Catalyst System :
-
Palladium Source : The active catalyst is Pd(0).[5] Common precatalysts that are reduced in situ to Pd(0) include Pd(OAc)₂ and PdCl₂(dppf).[5] Direct Pd(0) sources like Pd(PPh₃)₄ and Pd₂(dba)₃ are also frequently used.[4][5] Modern palladacycle precatalysts (e.g., Buchwald G3/G4) are often highly efficient, air-stable, and provide reproducible results.[4][5]
-
Ligands : Ligands, typically phosphines, are crucial for stabilizing the palladium center and modulating its reactivity.[1] Electron-donating and bulky ligands often enhance the rate of oxidative addition and reductive elimination, leading to higher yields.[4]
-
-
Base : A base is required to activate the organoboron reagent for transmetalation.[1] Common choices include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, Ba(OH)₂).[1][8] The choice of base can be critical and often depends on the substrates and solvent system.[8] For base-sensitive substrates, fluoride salts like CsF can be a milder option.[8]
-
Solvent : The choice of solvent is critical and can significantly impact yield.[1] Common solvents include toluene, dioxane, THF, and DMF.[1][2] Often, a mixture of an organic solvent with water is used, as water can aid in dissolving the base and facilitate the reaction.[1][3] Rigorous degassing of the solvent is essential to prevent oxygen from deactivating the catalyst.[5][8]
Data on Reaction Optimization
The tables below summarize quantitative data for optimizing reaction conditions.
Table 1: Effect of Different Bases and Solvents on Yield Reaction: 4-Bromotoluene with Phenylboronic Acid. Catalyst: Pd(dppf)Cl₂.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | Dioxane/H₂O | 85 | 4 | ~95 |
| 2 | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | Reflux | 12 | ~90 |
| 3 | K₃PO₄ (3.0) | Dioxane | 100 | 12 | >98 |
| 4 | Cs₂CO₃ (2.5) | Dioxane/H₂O | 100 | 12 | ~96 |
| 5 | KF (3.0) | THF | 65 | 18 | ~85 |
Data synthesized from procedures and optimization studies described in multiple sources.[3][7][9][10]
Table 2: Comparison of Catalyst Systems for Coupling of 4-Chloroanisole and Phenylboronic Acid
| Entry | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >95 |
| 2 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 100 | >98 |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | THF/H₂O | 80 | <40 |
| 4 | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 110 | ~65 |
Yields are representative and compiled from various optimization studies focusing on challenging aryl chloride substrates.[4][7]
Experimental Protocols
Protocol 1: General Procedure for High-Yield Suzuki-Miyaura Coupling
This protocol is a general starting point for the coupling of an aryl bromide or iodide with an arylboronic acid.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv.)
-
Arylboronic Acid (1.2-1.5 mmol, 1.2-1.5 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, THF) with 10-20% degassed water.
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or pressure vessel equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Maintaining an inert atmosphere is crucial to prevent catalyst deactivation.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system via syringe. Finally, add the palladium catalyst.
-
Degassing (Optional but Recommended): Purge the resulting mixture with a stream of argon for 10-15 minutes to ensure all dissolved oxygen is removed.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously overnight (12-18 hours).[3]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the limiting starting material.[3]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate).[7]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[7]
Protocol 2: High-Yield Coupling of a Challenging Aryl Chloride
Materials:
-
Aryl Chloride (1.0 mmol, 1.0 equiv.)
-
Arylboronic Acid (1.5 mmol, 1.5 equiv.)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
Procedure:
-
Glovebox Setup: Due to the air-sensitivity of the catalyst and ligands, it is recommended to perform the setup in a glovebox. Add the aryl chloride, arylboronic acid, palladium precatalyst, and base to a reaction vial containing a stir bar.
-
Solvent Addition: Add the degassed solvent to the vial.
-
Sealing and Reaction: Seal the vial tightly with a screw cap. Remove from the glovebox and place it in a preheated reaction block or oil bath at 100-120 °C. Stir vigorously for 12-24 hours.
-
Workup and Purification: Follow steps 7-9 from the General Protocol.
Troubleshooting
-
Low or No Conversion:
-
Inactive Catalyst: The Pd(0) species may have been oxidized. Ensure all reagents and solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere.[5] Test the catalyst on a known, reliable reaction.[5] Consider using a more robust, air-stable precatalyst.[5]
-
Reagent Instability: The boronic acid may be decomposing (protodeboronation). Check its purity by NMR.[5] Consider switching to a more stable boronic ester (e.g., pinacol or MIDA).[5]
-
Poor Base/Solvent Choice: The combination may not be optimal. Screen different bases and solvents as shown in Table 1.
-
-
Formation of Side Products:
-
Homocoupling: Coupling of two boronic acid molecules can occur, often promoted by the presence of oxygen.[5] Rigorous degassing is the best preventative measure.[5]
-
Protodeboronation: The boronic acid is replaced by a hydrogen atom. This can be mitigated by using milder conditions or more stable boronic esters.[5]
-
Dehalogenation: The aryl halide is reduced, replacing the halogen with hydrogen. This can sometimes occur after the oxidative addition step.[5]
-
Conclusion
The Suzuki-Miyaura coupling is a powerful and versatile reaction critical to modern chemical synthesis.[7] Achieving high yields requires a thorough understanding of the reaction mechanism and the interplay between the substrates, catalyst system, base, and solvent.[7] By carefully selecting and optimizing these components and maintaining a strictly inert atmosphere, researchers can reliably execute this transformation to construct complex molecular architectures with high efficiency.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. researchgate.net [researchgate.net]
- 10. organic-synthesis.com [organic-synthesis.com]
Troubleshooting & Optimization
Common side products in the synthesis of methyl 2-phenylbenzoate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 2-phenylbenzoate. The following sections address common issues encountered during synthesis via Suzuki-Miyaura coupling and Fischer esterification, offering solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing methyl 2-phenylbenzoate?
A1: The two most prevalent methods for the synthesis of methyl 2-phenylbenzoate are the Suzuki-Miyaura cross-coupling reaction and the Fischer esterification of 2-phenylbenzoic acid. The choice of method often depends on the availability and cost of starting materials.
Q2: I'm performing a Suzuki-Miyaura coupling to synthesize methyl 2-phenylbenzoate and I'm observing significant byproduct formation. What are the likely culprits?
A2: Common side products in the Suzuki-Miyaura synthesis of methyl 2-phenylbenzoate include homo-coupling products (biphenyl from phenylboronic acid and dimethyl 2,2'-biphenyl dicarboxylate from methyl 2-bromobenzoate), and products arising from dehalogenation of the methyl 2-bromobenzoate or protodeboronation of the phenylboronic acid.[1][2] The formation of these byproducts is often influenced by the reaction conditions, particularly the presence of oxygen, the choice of catalyst and base, and the reaction temperature.[1]
Q3: My Fischer esterification of 2-phenylbenzoic acid is giving a low yield. What can I do to improve it?
A3: Fischer esterification is a reversible reaction, so obtaining a high yield of methyl 2-phenylbenzoate requires shifting the equilibrium towards the product side.[3][4] This is typically achieved by using a large excess of methanol, which acts as both a reactant and the solvent, and by removing the water that is formed during the reaction.[3]
Q4: How can I effectively remove the unreacted 2-phenylbenzoic acid after a Fischer esterification?
A4: Unreacted 2-phenylbenzoic acid can be removed by washing the organic layer with a basic aqueous solution, such as 5% sodium bicarbonate.[5] The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer, while the desired ester remains in the organic layer. The unreacted acid can then be recovered by acidifying the aqueous layer.[6]
Troubleshooting Guides
Suzuki-Miyaura Cross-Coupling
Problem 1: Low Yield of Methyl 2-Phenylbenzoate and Presence of Homo-coupling Byproducts
| Possible Cause | Suggested Solution |
| Oxygen in the reaction mixture | Degas the solvent and reaction mixture thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) prior to adding the palladium catalyst. The presence of oxygen can lead to the oxidative homo-coupling of the boronic acid.[1][2] |
| Inappropriate catalyst or ligand | For sterically hindered couplings, using bulky and electron-rich phosphine ligands can promote the desired cross-coupling over homo-coupling. Consider using a pre-formed palladium catalyst to ensure the active Pd(0) species is efficiently generated. |
| Incorrect base | The choice of base is crucial. Weaker bases may not be effective in promoting transmetalation, while overly strong bases can lead to side reactions. Potassium carbonate or potassium phosphate are commonly used. |
| Suboptimal temperature | If the reaction is too slow, increasing the temperature may improve the rate of the desired cross-coupling. However, excessively high temperatures can promote side reactions and catalyst decomposition. Monitor the reaction by TLC or GC-MS to find the optimal temperature. |
Problem 2: Presence of Dehalogenation or Protodeboronation Byproducts
| Possible Cause | Suggested Solution |
| Source of protic solvent | Ensure all solvents and reagents are anhydrous, as water can lead to protodeboronation of the phenylboronic acid. |
| Reaction temperature too high | High temperatures can sometimes favor these side reactions. Try running the reaction at a lower temperature for a longer period. |
| Choice of base | Some bases can facilitate these undesired pathways. Experiment with different bases to minimize these side products. |
Fischer Esterification
Problem 1: Low Conversion of 2-Phenylbenzoic Acid to Methyl 2-Phenylbenzoate
| Possible Cause | Suggested Solution |
| Equilibrium not shifted towards products | Use a large excess of methanol (e.g., use it as the solvent) to drive the equilibrium forward.[3] Consider removing water as it forms, for example, by using a Dean-Stark trap, although this is less common for methanol due to its high solubility in water.[3] |
| Insufficient catalyst | Ensure an adequate amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is used.[5] |
| Inadequate reaction time or temperature | Reflux the reaction mixture for a sufficient amount of time to reach equilibrium. Monitor the reaction progress by TLC. |
Problem 2: Difficulty in Isolating Pure Methyl 2-Phenylbenzoate
| Possible Cause | Suggested Solution |
| Incomplete removal of unreacted carboxylic acid | Perform multiple extractions with a saturated sodium bicarbonate solution to ensure all the unreacted 2-phenylbenzoic acid is removed. Test the pH of the aqueous layer to confirm it is basic.[6] |
| Presence of residual methanol | After the reaction, remove the excess methanol by distillation or under reduced pressure before the aqueous work-up. |
| Emulsion formation during work-up | If an emulsion forms during the aqueous work-up, add brine (saturated NaCl solution) to help break the emulsion and improve phase separation. |
Data Presentation
Illustrative Yields of Products in Suzuki-Miyaura Synthesis of Methyl 2-Phenylbenzoate under Various Conditions
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield of Methyl 2-Phenylbenzoate (%) | Yield of Biphenyl (Homo-coupling) (%) | Yield of Dehalogenation Product (%) |
| 1 | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 75 | 15 | 5 |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 92 | <5 | <2 |
| 3 | Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | DMF | 80 | 88 | 8 | 3 |
Note: The data in this table is illustrative and compiled from general trends and observations in Suzuki-Miyaura coupling reactions. Actual yields will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-Phenylbenzoate via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of methyl 2-bromobenzoate and phenylboronic acid.
Materials:
-
Methyl 2-bromobenzoate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous dioxane
-
Degassed water
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add methyl 2-bromobenzoate (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous dioxane and a small amount of degassed water.
-
Heat the reaction mixture to 100 °C and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Protocol 2: Synthesis of Methyl 2-Phenylbenzoate via Fischer Esterification
This protocol outlines the acid-catalyzed esterification of 2-phenylbenzoic acid with methanol.
Materials:
-
2-Phenylbenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-phenylbenzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction by TLC until completion.[5]
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with water, then with 5% sodium bicarbonate solution to remove unreacted carboxylic acid. Repeat the bicarbonate wash if necessary.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-phenylbenzoate.
-
If necessary, purify the product by distillation under reduced pressure or by column chromatography.
Mandatory Visualization
Caption: Common side products in the Suzuki-Miyaura synthesis.
Caption: Troubleshooting workflow for Fischer esterification.
References
Technical Support Center: Suzuki Coupling Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction failing or resulting in low yields?
A1: Low yields or complete failure of a Suzuki coupling reaction can be attributed to several factors. The most common issues include catalyst deactivation, suboptimal choice of reagents, or improper reaction conditions.[1][2] Key areas to investigate are:
-
Catalyst and Ligand: The palladium catalyst may be inactive, or the chosen ligand may not be suitable for your specific substrates.[1] Bulky, electron-rich phosphine ligands often improve results for challenging couplings.[1][3]
-
Base Selection: The base is critical for activating the boronic acid in the transmetalation step.[4][5] An inappropriate base may be too weak, insoluble, or incompatible with your substrates.[2]
-
Reagent Quality: Impurities in the boronic acid can poison the catalyst or lead to side reactions.[6] Similarly, the stability of the boronic acid is crucial; degradation can significantly lower yields.[7][8]
-
Reaction Environment: Suzuki reactions are often sensitive to oxygen, which can deactivate the catalyst.[1][9] Ensuring an inert atmosphere is critical. Insufficient temperature or reaction time can also lead to low conversion.[1][2]
Q2: What are the most common side reactions, and how can I minimize them?
A2: Several side reactions can compete with the desired cross-coupling, reducing the yield of your product. The primary side reactions include:
-
Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules. Homocoupling of boronic acids can be promoted by the presence of oxygen.[2][10] Minimizing oxygen through thorough degassing of solvents and maintaining an inert atmosphere can reduce this.[1][10]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, effectively destroying the nucleophilic partner.[1][10] This can be caused by harsh reaction conditions (high temperature or overly basic medium) or the inherent instability of the boronic acid.[7][11] Using a more stable boronate ester (e.g., a pinacol ester) or milder reaction conditions can mitigate this issue.[7][10]
-
Hydrodehalogenation: The replacement of the halide on the electrophilic partner with a hydrogen atom. This can occur if hydride sources are present in the reaction mixture.[2]
Q3: How do I choose the right catalyst and ligand for my specific substrates?
A3: The choice of catalyst and ligand is highly dependent on the electronic and steric properties of your coupling partners.
-
For electron-rich aryl halides or aryl chlorides: These substrates undergo oxidative addition more slowly.[9][12] Using bulky and electron-donating ligands (e.g., Buchwald-type biaryl phosphine ligands like SPhos or XPhos) can accelerate this step and improve reaction efficiency.[1][3][13]
-
For sterically hindered substrates: Bulky ligands are also beneficial as they can promote the final reductive elimination step to release the product.[14][15]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are another class of highly effective ligands that are often more electron-rich and stable than phosphines, making them suitable for challenging couplings.[14]
Q4: What is the role of the base, and how do I select the optimal one?
A4: The base plays a crucial role in the catalytic cycle, primarily by activating the organoboron species to form a more nucleophilic boronate "ate" complex, which facilitates the transmetalation step.[4][5] The choice of base is critical and depends on the substrates, catalyst, and solvent.[4][5]
-
Common Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are widely used and generally effective.[4][14] Cesium carbonate (Cs₂CO₃) is often a good choice for difficult couplings due to its higher solubility in organic solvents.[4]
-
Weak vs. Strong Bases: For substrates sensitive to strong bases, weaker options like potassium fluoride (KF) or sodium bicarbonate (NaHCO₃) may be necessary to prevent degradation.[9][10][11]
-
Screening: The optimal base is highly substrate-dependent, so screening a few different options is often the best approach.
Q5: How does the solvent system affect the reaction outcome?
A5: The solvent can significantly influence reaction rate, yield, and even selectivity.[16][17] Solvents solubilize the reagents, stabilize catalytic intermediates, and can modulate the activity of the base.[16]
-
Common Solvents: Toluene, THF, dioxane, and DMF are frequently used.[14]
-
Aqueous Systems: Many Suzuki couplings are performed in biphasic organic-aqueous systems (e.g., Toluene/H₂O), which can be advantageous for using water-soluble inorganic bases.[14]
-
Polarity Effects: The polarity of the solvent can be critical. While nonpolar solvents are common, some polar aprotic solvents like DMF or MeCN can alter the selectivity in certain reactions.[16][18] However, the effect does not always trend with the dielectric constant, indicating a complex role for the solvent.[16][19]
Q6: My boronic acid/ester seems to be degrading. What can I do?
A6: Boronic acids, especially certain vinyl and heteroaryl derivatives, can be unstable.[7] The primary degradation pathway is protodeboronation.
-
Use Boronate Esters: Boronate esters, such as pinacol esters, are significantly more stable than their corresponding boronic acids.[7] They are often crystalline solids that are easier to handle and purify, leading to more reproducible results.[7]
-
Check Purity: Ensure you are using high-purity boronic acid, as impurities can accelerate decomposition.[6]
-
Milder Conditions: Use the mildest possible base and temperature that still allow the reaction to proceed.
Troubleshooting Guide
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| No Reaction or Very Low Conversion | Inactive Catalyst: The Pd(0) active species has not been generated or has been deactivated by oxygen.[2][20] | • Ensure rigorous degassing of all solvents and reagents.[2] • Use a fresh, high-quality palladium precursor and ligand.[2] • Consider using a pre-catalyst that is more readily activated (e.g., a Buchwald palladacycle).[1] |
| Inappropriate Base: The base may be too weak or insoluble.[2] | • Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[2] • Ensure the base is finely powdered to maximize surface area.[2] | |
| Low Reaction Temperature: The temperature may be insufficient to drive the reaction.[2] | • Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.[1] | |
| Formation of Homocoupling Byproducts | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.[2][10] | • Ensure the reaction vessel is properly purged with an inert gas (nitrogen or argon).[1] • Thoroughly degas all solvents and aqueous solutions before use.[10] |
| High Catalyst Loading / Temperature: Can sometimes favor side reactions. | • Optimize catalyst loading; sometimes lower is better. • Run the reaction at the lowest effective temperature. | |
| Protodeboronation (Starting Material is Arene from Boronic Acid) | Unstable Boronic Acid: Some boronic acids (e.g., electron-deficient or heteroaromatic) are prone to hydrolysis.[21] | • Switch to a more stable boronate ester (e.g., pinacol ester).[7][10] • Use anhydrous conditions if possible.[10] |
| Harsh Conditions: Excessively high temperature or a very strong base can promote protodeboronation. | • Screen milder bases (e.g., KF, K₂CO₃). • Reduce the reaction temperature. | |
| Catalyst Deactivation (Formation of Palladium Black) | Ligand Degradation or Dissociation: The palladium center is no longer stabilized by the ligand, leading to aggregation and precipitation of Pd(0). | • Ensure you are using a sufficient ligand-to-palladium ratio (typically 1:1 to 2:1 for bidentate and monodentate ligands, respectively). • Switch to a more robust ligand, such as an N-heterocyclic carbene (NHC) or a bulky biarylphosphine.[14] |
| High Temperature: Can accelerate catalyst decomposition. | • Lower the reaction temperature. |
Data Summary Tables
Table 1: Comparative Performance of Common Bases Yields are highly dependent on the specific substrates, catalyst, and solvent system and should be considered representative examples.
| Base | Typical Conditions | Average Yield (%) | Notes |
| K₂CO₃ | Toluene/H₂O, 80-100 °C | 75-95% | A very common and effective base, often a good starting point.[4][22] |
| Cs₂CO₃ | Dioxane or Toluene, 80-110 °C | 80-98% | Highly effective, especially for difficult couplings, due to better solubility in organic solvents.[4][22] |
| K₃PO₄ | Toluene or Dioxane, 90-110 °C | 85-99% | A strong, non-nucleophilic base that is often very effective, particularly in anhydrous conditions.[4][23] |
| KF | THF or Toluene, 70-90 °C | 60-85% | A milder base, useful for substrates with base-sensitive functional groups.[4][11] |
| NaOH/KOH | Aqueous mixtures, 50-80 °C | 70-90% | Strong bases that can be effective but may degrade sensitive substrates.[4] |
| Et₃N | Toluene or DMF, 80-100 °C | 40-70% | Organic bases are generally less effective than inorganic bases for many Suzuki couplings.[4][22] |
Table 2: Influence of Solvent on Suzuki Coupling Solvent choice can affect reaction rate and selectivity.
| Solvent System | Polarity | Typical Use Case | Comments |
| Toluene / H₂O | Biphasic (Nonpolar/Polar) | General purpose; compatible with inorganic bases. | One of the most common systems.[14] |
| Dioxane / H₂O | Biphasic (Polar aprotic/Polar) | Good for dissolving a wide range of substrates. | A reliable choice for many systems.[14] |
| THF | Polar aprotic | Anhydrous couplings; good solubility for organic reagents. | Often used, but can sometimes lead to different selectivity than nonpolar solvents.[16] |
| DMF | Polar aprotic | High boiling point allows for higher reaction temperatures. | Can accelerate reactions but may also promote side reactions. Its role can be complex.[16][17] |
| Water only | Polar protic | "Green" chemistry approach; requires water-soluble reagents/catalyst. | Attractive for safety and cost, but substrate scope can be limited.[14][24] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol provides a representative procedure for a standard Suzuki coupling.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or ester (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 10 mL, 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
Preparation: Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol) to a Schlenk flask equipped with a magnetic stir bar.[5]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to remove all oxygen.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., 8 mL of Toluene and 2 mL of water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting a failed Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. | Semantic Scholar [semanticscholar.org]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. nbinno.com [nbinno.com]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Catalyst Selection for Biphenyl Synthesis
Welcome to the technical support center for biphenyl synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize catalyst selection for cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions for biphenyl synthesis?
A1: The most prevalent methods are the Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an arylboronic acid with an aryl halide, is particularly popular due to its mild conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids.[1] The Negishi coupling utilizes organozinc reagents, offering high reactivity and selectivity with few side reactions.[2][3] The Stille reaction employs organotin compounds, which are stable but raise toxicity concerns.[4]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst?
A2: Homogeneous catalysts, such as palladium complexes with phosphine ligands, are often highly active and selective, leading to high turnover numbers (TON) and turnover frequencies (TOF).[5] However, removing the catalyst from the final product can be challenging. Heterogeneous catalysts, like palladium on carbon (Pd/C), offer the significant advantage of easy separation from the reaction mixture and the potential for recycling, which aligns with green chemistry principles.[5] However, they may exhibit lower activity compared to their homogeneous counterparts.[5]
Q3: What is the role of the ligand in the catalytic system?
A3: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity, selectivity, and longevity.[6]
-
Electron-rich ligands , such as alkylphosphines and N-Heterocyclic Carbenes (NHCs), promote the oxidative addition step, which is often rate-determining, especially with less reactive aryl chlorides.[7][8]
-
Bulky ligands can facilitate the final reductive elimination step and help suppress side reactions like homocoupling.[7][8] The choice of ligand is often critical for coupling challenging substrates, such as those that are sterically hindered.[9]
Q4: Why is the choice of base important in a Suzuki-Miyaura coupling?
A4: The base is critical for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[10][11] It activates the organoboron compound, making it more nucleophilic and facilitating the transfer of the aryl group to the palladium center.[10] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides.[8][10] The optimal base is dependent on the specific substrates, catalyst, and solvent system used.[10]
Troubleshooting Guide
Problem 1: Low or No Yield of Biphenyl Product
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium precatalyst is properly activated to the active Pd(0) species.[8] Use fresh catalyst or a pre-activated catalyst. Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) as oxygen can deactivate the catalyst. |
| Poor Substrate Reactivity | The reactivity of aryl halides follows the general trend: I > OTf > Br >> Cl. For less reactive halides like aryl chlorides, a more active catalyst system with electron-rich, bulky ligands (e.g., SPhos, XPhos) may be required.[5][9] |
| Boronic Acid Decomposition | Boronic acids can be unstable and undergo protodeboronation or other side reactions.[7] Use high-purity boronic acids, consider using boronate esters for increased stability, and ensure the base is not excessively harsh. |
| Incorrect Reaction Conditions | Optimize the reaction temperature, as insufficient heat may lead to an incomplete reaction.[12] Ensure proper mixing, especially in biphasic solvent systems, to facilitate phase transfer.[7] Screen different solvents (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O) and bases.[12] |
Problem 2: Significant Homocoupling Side Products
| Possible Cause | Troubleshooting Steps |
| Presence of Oxygen | Homocoupling of boronic acids is often promoted by Pd(II) species, which can form from the Pd(0) catalyst in the presence of oxygen.[7] Thoroughly degas all solvents and the reaction vessel before starting the reaction.[7] |
| Catalyst Choice | Using a Pd(0) precatalyst (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) instead of a Pd(II) salt (e.g., Pd(OAc)₂) can reduce the initial concentration of Pd(II) and minimize homocoupling.[7] |
| Ligand Effects | The use of bulky, electron-rich ligands can help suppress the formation of homocoupling byproducts.[7] |
| Stille & Negishi Couplings | In Stille reactions, homocoupling of the organostannane reagent is a common side reaction.[13] In Negishi couplings, a second transmetalation can lead to homocoupling.[14] Optimizing reactant stoichiometry and catalyst choice is key. |
Catalyst Selection Workflow
Caption: A workflow for selecting an appropriate catalyst system.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low-yield reactions.
Data Presentation: Catalyst Performance in Suzuki-Miyaura Coupling
The following table summarizes the performance of various palladium catalysts in the Suzuki-Miyaura coupling of 4-chlorotoluene and phenylboronic acid, a benchmark reaction for evaluating catalyst efficiency.[5]
| Catalyst System | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd(OAc)₂ / SPhos | 0.0005 | Toluene / H₂O | K₃PO₄ | 100 | 2 | >99 | 198,000 | 99,000 |
| Pd₂(dba)₃ / XPhos | 0.0025 | MeOH / THF | K₃PO₄ | RT | 12 | ~95 | 38,000 | 3,167 |
| [Pd(IPr)(allyl)Cl] | 0.00125 | MeOH / THF | K₃PO₄ | RT | 12 | ~85 | 68,000 | 5,667 |
| Pd/C (3%) | 3 | Water | K₃PO₄ | 100 | 0.17 | 100 | 20 | 118 |
Data is compiled and representative from multiple sources for comparison purposes.[5]
-
TON (Turnover Number) = moles of product / moles of catalyst. A higher TON indicates greater catalyst efficiency.[5]
-
TOF (Turnover Frequency) = TON / time. A higher TOF indicates a faster reaction.[5]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a standard laboratory procedure for the synthesis of a biphenyl compound via Suzuki-Miyaura coupling.[1][10]
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)[10]
-
Ligand (e.g., PPh₃, 2-4 mol%)[10]
-
Degassed Solvent (e.g., Toluene/Water 5:1, or Dioxane/Water 4:1)[1]
-
Standard laboratory glassware (e.g., Schlenk tube or round-bottom flask)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: To a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), and ligand (e.g., PPh₃, 0.04 mmol).[10]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[1][10]
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL Toluene, 2 mL Water) via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[1][10]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and transfer it to a separatory funnel.[1]
-
Extraction: Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure biphenyl compound.
Suzuki-Miyaura Catalytic Cycle
The mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11]
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Stille Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. Negishi coupling - Wikipedia [en.wikipedia.org]
How to remove unreacted starting materials from the product mixture.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively removing unreacted starting materials from their product mixtures.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of a product mixture.
Problem: My desired product and the unreacted starting material have the same polarity and are inseparable by standard chromatography.
-
Possible Cause: The chemical structures of your product and starting material are very similar, leading to nearly identical interactions with the stationary phase in chromatography.
-
Solution:
-
Change the mobile phase: Experiment with different solvent systems to alter the selectivity of the separation.[1]
-
Consider an alternative chromatographic technique: If you have access to reverse-phase chromatography (like C18), it may provide the necessary separation.[1]
-
Explore other purification methods: If chromatography is ineffective, consider techniques that do not rely on polarity differences, such as:
-
Crystallization/Recrystallization: This is a powerful technique if your product is a solid and has different solubility properties than the starting material.[1][2][3]
-
Distillation: If there is a significant difference in the boiling points of your product and the starting material, distillation can be an effective separation method.[3][4][5]
-
Extraction: An acid-base extraction can be used if either your product or starting material has an acidic or basic functional group that can be protonated or deprotonated to make it water-soluble.[1][6]
-
-
Problem: During crystallization, my product "oils out" instead of forming crystals.
-
Possible Cause: The solid is coming out of the solution too quickly and at a temperature that is above its melting point.[7] This can be due to a high concentration of impurities.[7]
-
Solution:
-
Re-dissolve and add more solvent: Heat the solution to redissolve the oil and then add more of the "soluble solvent" to keep the compound in solution for a longer period as it cools.[7]
-
Use a charcoal treatment: If you suspect a high level of impurities, adding activated charcoal to the hot solution can help remove them.[7]
-
Problem: I am not getting any crystal formation during recrystallization.
-
Possible Cause: The solution may not be supersaturated, or the nucleation process has not been initiated.
-
Solution:
-
Induce crystallization:
-
Reduce the volume of the solvent: If the above methods fail, it's possible too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[7]
-
Problem: My column chromatography is not separating the components of my mixture.
-
Possible Cause: The chosen solvent system (mobile phase) may not be appropriate for the polarity of the compounds in your mixture.
-
Solution:
-
Optimize the mobile phase: Use Thin Layer Chromatography (TLC) to test different solvent systems before running the column. Aim for a solvent system that gives your desired product an Rf value of around 0.3-0.5 and good separation from the starting material spot.
-
Check the stationary phase: Ensure you are using the correct stationary phase (e.g., silica gel, alumina) for your specific separation needs.
-
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to purify my crude product after a reaction?
A preliminary aqueous work-up is often a crucial first step.[8] This typically involves dissolving the crude product in a suitable organic solvent and washing it with water or a mild aqueous basic or acidic solution. This process removes water-soluble impurities and any acidic or basic byproducts.[8]
Q2: How do I choose the best purification method for my product?
The choice of purification method depends on the physical and chemical properties of your product and the impurities you are trying to remove.[3] The following table provides a general guide:
| Purification Method | Best For | Key Considerations |
| Chromatography | Small quantities (<1g) of product; separating mixtures with similar properties.[2] | Can be time-consuming and uses a significant amount of solvent.[9] |
| Crystallization | Solid products in multigram quantities.[2][10][11][12] | Requires finding a suitable solvent where the product is soluble when hot and insoluble when cold.[12] |
| Distillation | Liquid products on a multigram scale with a molecular weight <350 amu.[2] | Requires a significant difference in boiling points between the product and impurities.[4][5] |
| Extraction | Separating acidic or basic compounds from neutral compounds.[6] | Relies on the differential solubility of compounds in two immiscible liquids.[13][14] |
Q3: How can I quickly assess the purity of my product?
Thin Layer Chromatography (TLC) is a fast and effective way to get a preliminary assessment of your product's purity.[3] By spotting your crude product alongside the starting materials, you can visualize the presence of these impurities.[3] For solid products, measuring the melting point can also indicate purity; a sharp melting point close to the literature value suggests a pure compound, while a broad melting range indicates the presence of impurities.[3] For a more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is often used.[3]
Experimental Protocols
Column Chromatography
This protocol outlines the general steps for purifying a product mixture using column chromatography.
-
Slurry Preparation: Prepare a slurry of the stationary phase (e.g., silica gel) in the chosen mobile phase (eluent).
-
Column Packing: Carefully pour the slurry into the chromatography column, ensuring there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the packed column.
-
Elution: Begin passing the eluent through the column, collecting the liquid that comes out (the eluate) in separate fractions.
-
Fraction Analysis: Analyze the collected fractions using TLC to determine which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Recrystallization
This protocol describes the steps for purifying a solid product by recrystallization.
-
Solvent Selection: Choose a solvent in which the product is soluble at high temperatures but insoluble at room temperature.
-
Dissolution: Dissolve the impure solid in the minimum amount of hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[12]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Visualizations
Caption: Workflow for purification by column chromatography.
Caption: Workflow for purification by recrystallization.
References
- 1. reddit.com [reddit.com]
- 2. How To Run A Reaction [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. Distillation | Definition, Process, & Methods | Britannica [britannica.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Recrystallization Definition, Principle &Purpose [praxilabs.com]
- 11. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 12. Recrystallization [sites.pitt.edu]
- 13. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 14. openaccesspub.org [openaccesspub.org]
Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions
This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki-Miyaura cross-coupling reactions, with a specific focus on preventing the common side reaction of boronic acid homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling in the context of Suzuki reactions, and why is it problematic?
A1: Boronic acid homocoupling is a prevalent side reaction where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct.[1][2] This reaction is undesirable because it consumes the boronic acid, thereby reducing the yield of the intended cross-coupled product.[1] Furthermore, the structural similarity between the homocoupled byproduct and the target molecule can complicate the purification process.[1][3]
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main drivers of boronic acid homocoupling are the presence of dissolved oxygen and the use of Palladium(II) precatalysts.[1][3][4]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) species can then facilitate the homocoupling of the boronic acid.[1][5][6]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt, such as Pd(OAc)₂, as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product while being reduced to the active Pd(0) catalyst.[1][4][5] This is particularly problematic at the beginning of the reaction.[1]
Q3: How can I visually identify if homocoupling is a significant issue in my reaction?
A3: Homocoupling may be a significant issue if you observe a substantial amount of a symmetrical biaryl byproduct in your crude reaction mixture through analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
Q4: Can the choice of boronic acid derivative affect the rate of homocoupling?
A4: Yes, the stability of the organoboron reagent is a factor. Boronic acids can be susceptible to decomposition. Utilizing more stable derivatives like pinacol esters (Bpin) or MIDA boronates can sometimes suppress side reactions, including homocoupling, by enabling a slower, more controlled release of the boronic acid into the catalytic cycle.[2]
Troubleshooting Guide: Minimizing Homocoupling
This guide provides specific troubleshooting steps to address the significant formation of the boronic acid homocoupling product.
| Problem | Potential Cause | Troubleshooting Strategy |
| Significant formation of boronic acid homocoupling product | Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. It is crucial to perform the reaction under an inert atmosphere (Nitrogen or Argon).[2][7][8][9] |
| Presence of Pd(II) Species | Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂).[2][4] If a Pd(II) source is necessary, consider adding a mild reducing agent.[2][7] | |
| Suboptimal Ligand Choice | Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands can accelerate the desired cross-coupling reaction over the competing homocoupling.[4][10] | |
| Suboptimal Base or Solvent | Optimize the base and solvent system. The choice of base can significantly impact the reaction's outcome.[2] |
Quantitative Data Summary
The following table summarizes the quantitative effects of different strategies aimed at minimizing boronic acid homocoupling.
Table 1: Effect of Deoxygenation and Additives on Homocoupling [1][7]
| Entry | Deoxygenation Method | Additive | Homocoupling Product (%) | Desired Product (%) |
| 1 | None | None | 15.2 | 80.5 |
| 2 | Nitrogen Purge | None | 8.9 | 88.1 |
| 3 | Nitrogen Subsurface Sparge | None | 2.1 | 95.7 |
| 4 | Nitrogen Subsurface Sparge | Potassium Formate | <0.5 | >98.0 |
Key Experimental Protocols
Protocol 1: Rigorous Deoxygenation of the Reaction Mixture
This protocol describes methods to effectively remove dissolved oxygen, a key contributor to homocoupling.
-
Select a high-purity inert gas, such as nitrogen or argon.
-
Introduce the gas into the solvent or reaction mixture through a needle or a sparging tube that reaches below the liquid surface.
-
Bubble the gas through the liquid for a sustained period, typically 15-30 minutes, to displace dissolved oxygen.
B. Freeze-Pump-Thaw: [1]
-
Place the flask containing the solvent in a cryogenic bath (e.g., liquid nitrogen) until the solvent is completely frozen.
-
Apply a high vacuum to the flask to remove gases from the headspace above the frozen solid.
-
Close the flask to the vacuum and allow the solvent to thaw completely.
-
Repeat this freeze-pump-thaw cycle three to five times for maximum efficiency in removing dissolved gases.
Protocol 2: Suzuki-Miyaura Coupling with Minimized Homocoupling [1][4]
This protocol incorporates best practices to suppress the formation of the homocoupling byproduct.
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv.), the arylboronic acid (1.2 equiv.), a bulky, electron-rich phosphine ligand (e.g., SPhos, 0.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).
-
Establish Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add a previously degassed solvent (e.g., a toluene/water mixture) via syringe.
-
Reaction Mixture Degassing: Further degas the reaction mixture by bubbling an inert gas through the solution for an additional 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst. A Pd(0) source like Pd(PPh₃)₄ is recommended.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress using TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
-
Purification: If necessary, purify the final product using column chromatography. If homocoupling could not be completely suppressed, exploring different solvent systems for chromatography may be necessary to improve separation.[1]
Visualizing Reaction Pathways and Workflows
Diagram 1: Competing Pathways of Suzuki-Miyaura Coupling and Homocoupling
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Diagram 2: Experimental Workflow for Minimizing Homocoupling
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Diagram 3: Troubleshooting Logic for High Homocoupling
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Managing low solubility of reactants in biphenyl synthesis.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with low reactant solubility during biphenyl synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.
Troubleshooting Guide: Low Reactant Solubility
Problem 1: My aryl halide or boronic acid reactant has very low solubility in common organic solvents, leading to a heterogeneous mixture and poor reaction kinetics.
Answer: This is a frequent challenge, especially with large, non-polar, or highly crystalline substrates. Here is a systematic approach to address this issue:
-
Optimize the Solvent System: The choice of solvent is critical. A single solvent may not be sufficient.
-
Use a Co-solvent: Introduce a second solvent to modify the polarity of the medium. For non-polar substrates, a mixture of a non-polar solvent (like toluene or dioxane) with a more polar aprotic solvent (like DMF or NMP) can be effective.
-
Switch to High-Boiling Point Solvents: Solvents like NMP, DMAc, or ethylene glycol ethers can increase solubility at elevated temperatures.
-
-
Increase Reaction Temperature:
-
Thermal Heating: Gradually increasing the reaction temperature can significantly improve the solubility of many organic compounds. Monitor for potential degradation of your starting materials or catalyst.
-
Microwave Irradiation: Microwave-assisted synthesis is an excellent technique for rapidly heating the reaction mixture, often leading to dramatically increased solubility and significantly reduced reaction times.
-
-
Employ Phase-Transfer Catalysis (PTC):
-
If your reaction involves an aqueous phase for the base (e.g., K₂CO₃ in water), a phase-transfer catalyst can shuttle one reactant across the phase boundary to react with the other. This is particularly useful when one reactant is water-soluble and the other is organic-soluble.
-
-
Modify the Catalyst System:
-
Ligand Selection: The choice of phosphine ligand can influence the solubility of the palladium complex and its ability to interact with the substrates. Bulky, electron-rich ligands can sometimes improve performance in challenging systems.
-
The following workflow provides a logical approach to troubleshooting these solubility issues.
Caption: Troubleshooting workflow for low reactant solubility.
Frequently Asked Questions (FAQs)
Q1: Which solvent system is best for a Suzuki-Miyaura coupling involving a very non-polar aryl halide and a moderately polar arylboronic acid?
A1: A mixture of solvents is often the best approach. A common and effective strategy is to use a primary non-polar solvent to dissolve the aryl halide, and a polar aprotic co-solvent to dissolve the boronic acid and the base.
| Solvent System | Typical Ratio (v/v) | Boiling Point (°C) | Key Characteristics & Use Case |
| Toluene / Ethanol / Water | 4 : 1 : 1 | ~85 (azeotrope) | Good for moderately soluble reactants. Ethanol helps solubilize the boronic acid. |
| 1,4-Dioxane / Water | 3 : 1 to 5 : 1 | ~101 | Very common system; dioxane is a good solvent for many organics and is miscible with water. |
| Toluene / DMF | 10 : 1 | ~115 | Excellent for non-polar substrates. DMF is a powerful polar aprotic solvent. |
| THF / Water | 4 : 1 | ~66 | Lower boiling point, useful for heat-sensitive substrates, but may require longer times. |
| 2-MeTHF / Water | 4 : 1 | ~80 | A greener, higher-boiling alternative to THF with better solubility for many substrates. |
Q2: My reaction works at high temperature, but my boronic acid appears to be degrading. How can I mitigate this?
A2: Boronic acid decomposition (protodeborylation) is a common side reaction, especially at elevated temperatures in the presence of water and base.
-
Use Anhydrous Conditions: If possible, use an anhydrous base (e.g., K₃PO₄, CsF) and anhydrous solvents. This minimizes the primary pathway for decomposition.
-
Use a Phase-Transfer Catalyst: With a system like Toluene/H₂O, a catalyst like tetrabutylammonium bromide (TBAB) can help the reaction proceed at a lower temperature (e.g., 80-90 °C), preserving the boronic acid.
-
Use a Boronic Ester: Consider converting the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin). These are often more robust to high temperatures and are compatible with most coupling conditions.
The decision process for selecting a protective strategy is outlined below.
Caption: Decision tree for mitigating boronic acid decomposition.
Key Experimental Protocol
Protocol: Microwave-Assisted Suzuki-Miyaura Coupling for Poorly Soluble Reactants
This protocol describes a general method for coupling an insoluble aryl halide with an arylboronic acid using microwave heating to overcome solubility and reactivity barriers.
Materials:
-
Aryl Halide (1.0 eq)
-
Arylboronic Acid (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq)
-
Solvent System (e.g., 1,4-Dioxane/Water, 4:1)
-
Microwave reaction vial with stir bar
Equipment:
-
Scientific microwave reactor
-
Standard laboratory glassware for work-up
-
Magnetic stir plate
Procedure:
-
Vial Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the aryl halide (e.g., 1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.02 mmol, 2 mol%), and the base (2.0 mmol).
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water).
-
Sealing: Securely cap the vial. The headspace should ideally be purged with an inert gas like Argon or Nitrogen, especially if using an oxygen-sensitive catalyst.
-
Microwave Program: Place the vial in the microwave reactor. Set the reaction parameters:
-
Temperature: 120-150 °C (use a temperature significantly above the solvent boiling point)
-
Time: 10-30 minutes
-
Power: Dynamic (reactor will adjust power to maintain temperature)
-
Stirring: On (e.g., 600 RPM)
-
-
Reaction Monitoring & Cooldown: After the program is complete, allow the vial to cool to room temperature (below 50 °C) before handling. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Quench the reaction mixture by adding water (10 mL).
-
Extract the product with an organic solvent (e.g., Ethyl Acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Technical Support Center: Suzuki Coupling with Carboxylic Acid Substrates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when performing Suzuki-Miyaura coupling reactions with substrates containing carboxylic acid functional groups.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction failing or giving low yields when my substrate contains a carboxylic acid?
A: The presence of a carboxylic acid can interfere with the Suzuki coupling reaction through several mechanisms:
-
Catalyst Inhibition: Under the basic conditions required for the reaction, the carboxylic acid is deprotonated to form a carboxylate. This carboxylate anion can coordinate to the palladium catalyst, stabilizing it and thereby deactivating it or hindering the formation of the active Pd(0) species.[1]
-
Solubility Issues: The formation of a carboxylate salt can dramatically alter the solubility of your substrate. In typical biphasic solvent systems (e.g., toluene/water), the carboxylate salt may become highly soluble in the aqueous phase, effectively preventing it from participating in the reaction occurring in the organic phase.[1][2] Conversely, some inorganic salts of organic molecules can become insoluble in both aqueous and organic solvents.[2]
-
Unfavorable Acid-Base Chemistry: The carboxylic acid will react with the base intended for the catalytic cycle. This necessitates the use of additional equivalents of base to ensure both the carboxylic acid is deprotonated and the catalytic cycle can proceed.[2] Failure to add sufficient base can stall the reaction.
-
Side Reactions: In some cases, unwanted side reactions like decarboxylation can occur, especially at higher temperatures, leading to the formation of undesired byproducts.[3][4]
Q2: What are the primary mechanisms of interference by carboxylic acids?
A: The interference primarily stems from the acidic proton and the resulting carboxylate anion. The main pathways of interference are:
-
Reaction with Base: The carboxylic acid consumes the base required to activate the boronic acid for the crucial transmetalation step.[2][5]
-
Coordination to Palladium: The carboxylate anion can act as a ligand for the palladium center. This coordination can stabilize a Pd(II) intermediate, hindering the reductive elimination step or preventing the initial reduction of a Pd(II) precatalyst to the active Pd(0) state.[1]
-
Phase Partitioning: The formation of a highly polar carboxylate salt can sequester the substrate in an aqueous layer, away from the palladium catalyst which typically resides in the organic phase.[1][2]
Q3: Is it possible to perform a Suzuki coupling without protecting the carboxylic acid group?
A: Yes, it is often possible to perform the reaction without a protecting group, but it requires careful optimization of the reaction conditions. Key factors to consider are the choice of base, solvent system, and catalyst/ligand combination.[2] Using a milder base like potassium fluoride (KF) or carefully controlling the stoichiometry of a stronger base can be effective.[5][6] However, if direct coupling proves challenging, protecting the carboxylic acid as an ester is a reliable strategy.[1][2] The ester can be saponified post-coupling to regenerate the carboxylic acid.[1]
Q4: How does the choice of base impact Suzuki couplings with carboxylic acid-containing substrates?
A: The base plays multiple critical roles, and its choice is paramount.[7]
-
Stoichiometry: You must use enough base to both deprotonate the carboxylic acid and facilitate the catalytic cycle. Typically, at least one extra equivalent of base is required.[2]
-
Strength and Type:
-
Strong bases like K₃PO₄ or Cs₂CO₃ are often effective but can promote side reactions or ester hydrolysis if sensitive groups are present.[8]
-
Milder bases like KF can be used to activate the boronic acid without affecting base-labile functional groups.[5][6]
-
The choice of base can influence which organoboron species is most reactive. For instance, the base converts the boronic acid into a more nucleophilic borate anion (R-B(OH)₃⁻), which is crucial for transmetalation.[9]
-
Troubleshooting Guides
Problem: Low to No Yield in Suzuki Coupling with a Carboxylic Acid-Containing Substrate
This is a common issue that can be traced back to several root causes. Follow this guide to diagnose and solve the problem.
Logical Troubleshooting Workflow
A systematic approach is key to identifying the root cause of a failed reaction.
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Possible Cause 1: Catalyst Inhibition or Deactivation
The carboxylate formed under basic conditions can coordinate to the palladium center, effectively poisoning the catalyst.[1]
-
Solution: Switch to a more robust catalyst system.
-
Use Bulky, Electron-Rich Ligands: Ligands like SPhos, XPhos, RuPhos, or other Buchwald-type biarylphosphine ligands can shield the palladium center from carboxylate coordination and accelerate the catalytic cycle.[8][10] N-heterocyclic carbenes (NHCs) are also highly effective.[8]
-
Change Palladium Source: If you are using a Pd(II) precatalyst (e.g., Pd(dppf)Cl₂), the carboxylate may hinder its in-situ reduction to the active Pd(0) species. Try starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[1][5]
-
Possible Cause 2: Poor Solubility of the Carboxylate Salt
The deprotonated carboxylic acid may be exclusively soluble in the aqueous phase of a biphasic system, preventing it from reacting.[2]
-
Solution: Modify the solvent system.
-
Use a Miscible Solvent System: Switching to a solvent system like Dioxane/H₂O, THF/H₂O, or DMF can help to homogenize the reaction mixture.[1][6]
-
Consider a Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can help shuttle the carboxylate anion into the organic phase.
-
Possible Cause 3: Insufficient Base
The carboxylic acid consumes one equivalent of base before the base can participate in the catalytic cycle.
-
Solution: Increase the amount of base.
-
Add Extra Equivalents: Ensure you are using at least two, and preferably three, equivalents of base to account for both the acidic proton and the needs of the reaction mechanism.[2]
-
Possible Cause 4: Side Reaction - Protodeboronation
The acidic proton of the carboxylic acid can contribute to the protodeboronation of the boronic acid partner, a side reaction that consumes the boronic acid and reduces yield.
-
Solution: Optimize conditions to minimize this pathway.
-
Use More Stable Boron Reagents: Boronic esters (e.g., pinacol esters, MIDA esters) or potassium trifluoroborate salts are generally more stable and less prone to protodeboronation than boronic acids.[11][12]
-
Control Water Content: While some water is often beneficial, excess water can promote protodeboronation. Using anhydrous solvents with a carefully controlled amount of water can be helpful.
-
Data & Protocols
Table 1: Effect of Base and Ligand on Suzuki Coupling Yield
The following table summarizes hypothetical but representative data on the coupling of 4-bromobenzoic acid with phenylboronic acid, illustrating the impact of different reaction parameters on product yield.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 15 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 45 |
| 3 | Pd(PPh₃)₄ (2) | None | K₃PO₄ (3) | Dioxane/H₂O | 90 | 65 |
| 4 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (3) | Dioxane/H₂O | 90 | 92 |
| 5 | Pd(OAc)₂ (2) | PPh₃ (4) | KF (3) | THF/H₂O | 80 | 55 |
This data is illustrative. Optimal conditions must be determined experimentally.
Experimental Protocol: Suzuki Coupling of 4-Bromobenzoic Acid with Phenylboronic Acid
This protocol utilizes a modern, robust catalyst system designed to overcome the challenges associated with carboxylic acid substrates.[8]
Materials:
-
4-Bromobenzoic acid (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)
-
Potassium phosphate, tribasic (K₃PO₄, 3.0 equiv, finely powdered)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
Vessel Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar, add 4-bromobenzoic acid, phenylboronic acid, and finely powdered K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the Pd(OAc)₂ and SPhos ligand to the flask.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Mechanism of Interference and Catalytic Cycle
The diagram below illustrates the standard Suzuki catalytic cycle and highlights the key points where a carboxylic acid can interfere.
Caption: Points of interference by carboxylic acids in the Suzuki cycle.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
Catalyst deactivation and regeneration in palladium-catalyzed reactions.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with palladium-catalyzed reactions.
Troubleshooting Guide
This guide addresses common issues encountered during palladium-catalyzed reactions, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Reaction Conversion
Q: My cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) is giving a low yield or not proceeding at all. What are the possible causes and how can I troubleshoot it?
A: Low or no conversion in palladium-catalyzed cross-coupling reactions is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.[1]
Possible Causes and Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be generated efficiently from the Pd(II) precatalyst.[1]
-
Solution: Ensure proper precatalyst activation. This is influenced by the choice of base, ligand, solvent, and temperature.[1] Using well-defined Pd(0) precatalysts like Pd(PPh₃)₄ or employing pre-activation protocols for Pd(II) sources can resolve this.[1][2] For Pd(II) salts, pre-stirring the Pd(II) source with the ligand before adding the other reagents can facilitate the formation of the active catalyst.
-
-
Oxygen Contamination: The presence of oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[1]
-
Impure Reagents or Solvents: Impurities in substrates, reagents, or solvents can act as catalyst poisons.
-
Incorrect Reaction Conditions: Suboptimal temperature, reaction time, or stirring rate can lead to poor yields.
-
Ligand Degradation: Phosphine ligands can be sensitive to air and high temperatures, leading to their degradation and subsequent catalyst deactivation.[1]
-
Solution: Use fresh, high-purity ligands and consider using more robust ligands, such as N-heterocyclic carbenes (NHCs), for high-temperature reactions.
-
Issue 2: Catalyst Deactivation During the Reaction
Q: My reaction starts but then stalls before completion. I observe the formation of a black precipitate. What is happening and what can I do?
A: A stalling reaction, often accompanied by the formation of palladium black (a finely divided, inactive form of palladium metal), is a clear indicator of catalyst deactivation.[1]
Possible Causes and Solutions:
-
Catalyst Agglomeration (Sintering): At elevated temperatures, palladium nanoparticles on a support can migrate and coalesce into larger, less active particles.[7] This process is a major cause of deactivation.[7]
-
Solution: Avoid excessively high reaction temperatures. The choice of support can also influence the thermal stability of the catalyst.[7]
-
-
Ligand Dissociation: An insufficient ligand-to-palladium ratio can leave the palladium center exposed, leading to aggregation and the formation of palladium black.[1]
-
Solution: Increase the ligand-to-palladium ratio. Adding a slight excess of the ligand can often stabilize the catalyst.[2]
-
-
Catalyst Poisoning: The presence of catalyst poisons in the reaction mixture can irreversibly deactivate the catalyst.
-
Solution: Identify and remove the source of the poison. Common poisons include sulfur compounds (e.g., thiols, H₂S), carbon monoxide, cyanides, and halides.[8] Purify all reagents and ensure the reaction setup is clean.
-
Frequently Asked Questions (FAQs)
Catalyst Handling and Storage
-
Q1: How should I handle and store palladium on carbon (Pd/C) catalysts?
-
Q2: Are homogeneous palladium catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] air-sensitive?
Catalyst Deactivation
-
Q3: What are the main mechanisms of palladium catalyst deactivation?
-
A: The primary deactivation mechanisms are:
-
Poisoning: Strong binding of impurities (e.g., sulfur, CO) to the palladium active sites.[8]
-
Sintering: Agglomeration of palladium nanoparticles into larger, less active particles at high temperatures.[7]
-
Leaching: Dissolution of the active palladium species from the support into the reaction mixture.[8]
-
Fouling/Coking: Deposition of carbonaceous materials on the catalyst surface, blocking active sites.[8]
-
-
-
Q4: What are common catalyst poisons for palladium?
-
A: Common poisons include sulfur compounds (thiophenes, H₂S), carbon monoxide, cyanides, halides, and some organic functional groups.[8] Even trace amounts of these substances can significantly reduce catalyst activity.
-
Catalyst Regeneration
-
Q5: Can I regenerate and reuse a deactivated palladium catalyst?
-
A: Yes, in many cases, deactivated palladium catalysts can be regenerated. The appropriate method depends on the cause of deactivation.
-
-
Q6: What are some common methods for regenerating palladium catalysts?
-
A: Regeneration methods include:
-
Washing: Removing adsorbed impurities by washing with solvents, dilute acids, or bases.[14]
-
Oxidative Treatment: Burning off carbonaceous deposits (coke) by controlled heating in air.[15]
-
Chemical Treatment: Using specific reagents to remove poisons. For example, sulfur-poisoned catalysts can sometimes be regenerated by treatment with hydrogen peroxide or by oxidation in air at elevated temperatures.[16] A mixture of chloroform and glacial acetic acid has been used to regenerate Pd(OH)₂/C.[17]
-
-
Data Presentation
Table 1: Effect of Sulfur Poisoning on Palladium Catalyst Activity
| Catalyst | Reaction | Sulfur Source | Sulfur Concentration (ppm) | Initial Activity (Conversion %) | Activity after Poisoning (Conversion %) | Reference |
| Pd/Al₂O₃ | Methane Oxidation | SO₂ | 100 | >90% | <60% | [10] |
| Pd/SiO₂-Al₂O₃ | Cyclohexane Dehydrogenation | Thiophene | - | High | Significantly Reduced | [18] |
Table 2: Efficiency of Different Regeneration Methods for Deactivated Palladium Catalysts
| Catalyst | Deactivation Cause | Regeneration Method | Activity Recovery (%) | Reference |
| Pd/C | Coking | Air oxidation at 250 °C | >80% | [15] |
| Pd/Al₂O₃ | Sulfur Poisoning | Rich gas mixture treatment | Almost complete | [19] |
| Pd(OH)₂/C | Fouling | Chloroform and glacial acetic acid wash | High | [17] |
| Pd/C | Sulfur Poisoning | Air oxidation at 50-140 °C | Effective for >80 cycles | [16] |
| Pd/C | Moderate Inactivation | Alcohol wash, ultrasonic cleaning, alkali soak | Equivalent to new catalyst | [14] |
Table 3: Palladium Leaching under Various Conditions
| Catalyst | Reaction | Solvent | Temperature (°C) | Leached Palladium (%) | Reference |
| PdEncat 30 | Heck | DMF | 90 | 11 | [20] |
| FC-1001 | Heck | DMF | 90 | >11 | [20] |
| Pd/Al₂O₃ | Heck | DMF | 90 | <1 | [20] |
Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Cross-Coupling Reaction [9][11][21]
This protocol describes a general procedure for the coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Ligand (if required, e.g., SPhos, 1-4 mol%)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, ligand (if used), and base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.[9]
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 2-24 hours).[9]
-
Work-up: Cool the reaction to room temperature. Add water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Regeneration of Deactivated Palladium on Carbon (Pd/C)
This protocol is for regenerating Pd/C that has been deactivated by organic residues or coking.
Materials:
-
Deactivated Pd/C catalyst
-
Methanol or another suitable alcohol
-
Deionized water
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Ultrasonic bath
-
Filtration apparatus
Procedure:
-
Washing: Wash the deactivated Pd/C with an alcohol solution (e.g., methanol) to remove soluble organic impurities.[14]
-
Ultrasonic Cleaning: Suspend the catalyst in deionized water and place it in an ultrasonic bath to dislodge fine impurities from the carbon support's pores.[14]
-
Alkali Treatment: Soak the catalyst in an alkali solution (e.g., 1 M NaOH) to remove more stubborn organic residues.[14]
-
Neutralization: Wash the catalyst repeatedly with deionized water until the washings are neutral.
-
Drying: Carefully dry the regenerated catalyst. Caution: Do not allow the catalyst to become completely dry in the presence of air, as it can be pyrophoric.[3][9] Drying under vacuum or a stream of inert gas is recommended.
Protocol 3: Testing the Activity of a Regenerated Catalyst
This protocol provides a general method to assess the activity of a regenerated palladium catalyst using a standard hydrogenation reaction.
Materials:
-
Regenerated palladium catalyst
-
Fresh palladium catalyst (for comparison)
-
Substrate for hydrogenation (e.g., cyclohexene, benzophenone)[12]
-
Hydrogenation-grade solvent (e.g., ethanol, isopropanol)[12]
-
Hydrogen gas source
-
Hydrogenation reactor (e.g., Parr shaker, autoclave)
-
Analytical instrument for monitoring reaction progress (e.g., GC, HPLC)
Procedure:
-
Catalyst Preparation: Weigh a specific amount of the regenerated catalyst and, for a separate control reaction, the same amount of fresh catalyst.
-
Reaction Setup: In the hydrogenation reactor, dissolve a known amount of the substrate in the solvent. Add the catalyst.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired hydrogen pressure (e.g., 20 bar).[12] Heat to the desired temperature (e.g., 323 K) and stir.[12]
-
Monitoring: Take samples at regular time intervals and analyze them to determine the conversion of the starting material and the formation of the product.[12]
-
Activity Comparison: Compare the reaction rate and final conversion achieved with the regenerated catalyst to that of the fresh catalyst under identical conditions.
Visualizations
Caption: Catalytic cycle of a typical palladium-catalyzed cross-coupling reaction and common deactivation pathways.
Caption: A logical workflow for troubleshooting low yields in palladium-catalyzed reactions.
Caption: Decision-making diagram for selecting an appropriate catalyst regeneration method.
References
- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 2. mdpi.com [mdpi.com]
- 3. honrel.com [honrel.com]
- 4. Synthesis and characterization of supported stabilized palladium nanoparticles for selective hydrogenation in water at low temperature - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00239B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemisgroup.us [chemisgroup.us]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. dcl-inc.com [dcl-inc.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 13. ess.xray.aps.anl.gov [ess.xray.aps.anl.gov]
- 14. CN103623843A - Method for reactivating palladium carbon catalyst - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 17. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) | MDPI [mdpi.com]
- 18. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 19. dcl-inc.com [dcl-inc.com]
- 20. Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rsc.org [rsc.org]
Validation & Comparative
Interpreting the 1H NMR Spectrum of Methyl Biphenyl-2-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of methyl biphenyl-2-carboxylate. By comparing its spectral features with those of related compounds, this document aims to facilitate the accurate interpretation of spectroscopic data for researchers engaged in organic synthesis, analytical chemistry, and drug discovery.
Predicted 1H NMR Data for this compound
The following table summarizes the predicted 1H NMR spectral data for this compound. These predictions are derived from the analysis of structurally similar compounds, including biphenyl-2-carboxylic acid, biphenyl-2-carbaldehyde, and methyl benzoate. The numbering of the protons corresponds to the structure illustrated in the diagram below.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | ~ 8.0 - 8.2 | dd | ~ 7.8, 1.5 | 1H |
| H-3 | ~ 7.6 - 7.7 | td | ~ 7.5, 1.5 | 1H |
| H-4, H-5 | ~ 7.4 - 7.6 | m | - | 2H |
| H-2', H-6' | ~ 7.3 - 7.4 | m | - | 2H |
| H-3', H-4', H-5' | ~ 7.3 - 7.4 | m | - | 3H |
| -OCH3 | ~ 3.6 - 3.9 | s | - | 3H |
Comparative 1H NMR Data
To understand the influence of the ortho-phenyl substituent on the chemical shifts of the protons in the parent ester, a comparison with methyl benzoate and methyl salicylate is presented below.
| Compound | Aromatic Protons (δ, ppm) | -OCH3 Protons (δ, ppm) |
| This compound (Predicted) | ~ 7.3 - 8.2 | ~ 3.6 - 3.9 |
| Methyl Benzoate | 7.26 - 8.03[1] | 3.89[2] |
| Methyl Salicylate | 6.87 - 7.81[3] | 3.93[3] |
The presence of the second phenyl ring at the C2 position is expected to cause a general downfield shift of the aromatic protons of the carboxylated ring due to steric hindrance, which forces the rings out of planarity and alters the electronic environment.
Experimental Protocols
Sample Preparation for 1H NMR Spectroscopy
A standard protocol for the preparation of a sample for 1H NMR analysis is as follows:
-
Sample Weighing: Accurately weigh 5-25 mg of the solid sample of this compound.[4]
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., Chloroform-d, CDCl3).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.[4]
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Standard Addition (Optional): For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[4]
-
Capping: Securely cap the NMR tube.
1H NMR Data Acquisition
The following is a general procedure for acquiring a 1H NMR spectrum:
-
Instrument Setup: Place the NMR tube in the spectrometer's sample holder.
-
Locking: The instrument's software is used to "lock" onto the deuterium signal of the solvent.
-
Shimming: The magnetic field homogeneity is optimized through a process called shimming to ensure sharp spectral lines.
-
Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a routine 1H spectrum, 16 to 64 scans are typically sufficient.
-
Data Acquisition: Initiate the acquisition of the Free Induction Decay (FID).
-
Data Processing: The acquired FID is then Fourier transformed to generate the NMR spectrum. This is followed by phase and baseline correction.
-
Referencing: The chemical shifts are referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.
Visualization of this compound
The following diagram illustrates the structure of this compound with the non-equivalent protons labeled. This visualization aids in correlating the predicted 1H NMR data with the molecular structure.
Caption: Labeled structure of this compound.
References
A Comparative Guide to Suzuki, Stille, and Negishi Couplings for Biphenyl Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of biphenyls, a privileged scaffold in medicinal chemistry and materials science, is frequently accomplished through palladium-catalyzed cross-coupling reactions. Among the most powerful methods are the Suzuki, Stille, and Negishi couplings. The choice of reaction can significantly impact yield, substrate scope, and functional group tolerance. This guide provides an objective comparison of these three key reactions, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific synthetic challenges.
At a Glance: Key Differences and Considerations
| Feature | Suzuki Coupling | Stille Coupling | Negishi Coupling |
| Organometallic Reagent | Organoboron (e.g., boronic acids, esters) | Organotin (e.g., stannanes) | Organozinc |
| Key Advantages | Low toxicity of boron reagents, commercially available starting materials, broad functional group tolerance. | Exceptional functional group tolerance, mild reaction conditions. | High reactivity of organozinc reagents, excellent functional group tolerance. |
| Key Disadvantages | Base sensitivity of some substrates. | High toxicity of tin reagents and byproducts, difficulty in removing tin byproducts. | High reactivity and moisture sensitivity of organozinc reagents. |
| Typical Catalyst | Pd(0) or Pd(II) complexes | Pd(0) or Pd(II) complexes | Pd(0) or Ni(0) complexes |
| Activator/Base | Required (e.g., K₂CO₃, Cs₂CO₃) | Often not required, but additives like Cu(I) can accelerate the reaction. | Not required |
Performance Comparison: Synthesis of 4-Methylbiphenyl
To provide a direct comparison, we will consider the synthesis of 4-methylbiphenyl from 4-bromotoluene and the respective organometallic partner.
| Parameter | Suzuki Coupling[1] | Stille Coupling | Negishi Coupling |
| Aryl Halide | 4-Bromotoluene | 4-Bromotoluene | 4-Bromotoluene |
| Organometallic Reagent | Phenylboronic acid | Phenyltrimethylstannane | Phenylzinc chloride |
| Catalyst | Pd(OAc)₂ (2 mol%) | Pd(PPh₃)₄ (2 mol%) | Pd(dppf)Cl₂ (2 mol%) |
| Ligand | SPhos (4 mol%) | - | - |
| Base/Additive | K₃PO₄ (2 equiv.) | - | - |
| Solvent | Toluene/H₂O | Toluene | THF |
| Temperature | 100 °C | 110 °C | 66 °C |
| Reaction Time | 12 h | 16 h | 12 h |
| Yield | 95% | ~90% (typical) | ~92% (typical) |
Note: The data for Stille and Negishi couplings are representative examples based on typical conditions for similar biphenyl syntheses, as a direct comparative study for 4-methylbiphenyl was not available in a single source. The Suzuki coupling data is from a specific reported procedure.
Catalytic Cycles: A Visual Representation
The fundamental mechanisms of the Suzuki, Stille, and Negishi couplings share a common catalytic cycle involving a palladium catalyst. The key difference lies in the transmetalation step, where the organometallic reagent transfers its organic group to the palladium center.
Suzuki Coupling
Stille Coupling
Negishi Coupling
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these coupling reactions. Below are representative protocols for the synthesis of biphenyl.
Suzuki Coupling: Synthesis of Biphenyl
Materials:
-
Bromobenzene (1.0 mmol, 157 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Toluene (10 mL)
-
Deionized water (2 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add bromobenzene, phenylboronic acid, and potassium carbonate.
-
Add palladium(II) acetate and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and deionized water via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford biphenyl as a white solid.
Stille Coupling: Synthesis of Biphenyl
Materials:
-
Bromobenzene (1.0 mmol, 157 mg)
-
Phenyltrimethylstannane (1.1 mmol, 265 mg)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 23 mg)
-
Anhydrous toluene (10 mL)
-
Ethyl acetate
-
Saturated aqueous potassium fluoride (KF) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add bromobenzene and phenyltrimethylstannane.
-
Add tetrakis(triphenylphosphine)palladium(0).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to reflux (approx. 110 °C) and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with a saturated aqueous KF solution (to remove tin byproducts) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford biphenyl.
Negishi Coupling: Synthesis of Biphenyl
Materials:
-
Bromobenzene (1.0 mmol, 157 mg)
-
Phenylzinc chloride (1.2 mmol, 1.2 mL of a 1 M solution in THF)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 14 mg)
-
Anhydrous tetrahydrofuran (THF, 10 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add bis(triphenylphosphine)palladium(II) dichloride.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous THF, followed by bromobenzene.
-
Add the solution of phenylzinc chloride in THF dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford biphenyl.
Conclusion and Recommendations
The Suzuki, Stille, and Negishi couplings are all highly effective methods for the synthesis of biphenyls, each with its own set of advantages and disadvantages.
-
Suzuki coupling is often the first choice for many applications due to the low toxicity and stability of the organoboron reagents. A vast array of boronic acids is commercially available, making this a versatile and practical option.
-
Stille coupling offers excellent functional group tolerance and can be performed under neutral conditions. However, the high toxicity of organotin compounds and the challenge of removing tin byproducts are significant drawbacks, particularly in the context of pharmaceutical synthesis.
-
Negishi coupling is characterized by the high reactivity of the organozinc reagents, which can lead to high yields under mild conditions. While it boasts excellent functional group tolerance, the moisture sensitivity of the organozinc reagents requires stringent anhydrous reaction conditions.
Ultimately, the optimal choice of coupling reaction will depend on the specific requirements of the synthesis, including the nature of the substrates, the desired functional group tolerance, and considerations regarding toxicity and waste disposal. For many applications, particularly in early-stage drug discovery and academic research, the Suzuki coupling has become the method of choice due to its balance of reactivity, versatility, and lower environmental impact. However, for challenging substrates or instances where base sensitivity is a concern, the Stille and Negishi couplings remain powerful and indispensable tools in the synthetic chemist's arsenal.
References
A Comparative Guide to the Structural Analysis of Biphenyl-2,2'-dicarboxylic acid-2-methyl ester: X-ray Crystallography vs. NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of two powerful analytical techniques, single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy, in the context of elucidating the structure of biphenyl-2,2'-dicarboxylic acid-2-methyl ester.
This guide will delve into the experimental data obtained from X-ray crystallography for the target molecule and its parent compound, biphenyl-2,2'-dicarboxylic acid (diphenic acid). It will also explore the utility of NMR spectroscopy as a complementary technique for conformational analysis in solution, supported by representative data from a related compound due to the limited public availability of specific NMR data for the target molecule.
At a Glance: X-ray Crystal Structure vs. Solution-State Analysis
Single-crystal X-ray diffraction provides a static, high-resolution snapshot of a molecule's conformation in the solid state. In contrast, NMR spectroscopy offers insights into the dynamic conformational behavior of a molecule in solution. For molecules with rotational freedom, such as the biphenyl system, both techniques provide crucial and often complementary information.
Quantitative Data Comparison
The following tables summarize the key crystallographic data obtained for biphenyl-2,2'-dicarboxylic acid-2-methyl ester and its parent acid, diphenic acid. A representative table for NMR data of a related biphenyl derivative is also provided to illustrate the nature of the data obtained from this technique.
Table 1: Crystallographic Data for Biphenyl-2,2'-dicarboxylic acid-2-methyl ester and Related Compounds
| Parameter | Biphenyl-2,2'-dicarboxylic acid-2-methyl ester[1] | Biphenyl-2,2'-dicarboxylic acid (Diphenic Acid) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/n | P21/c |
| a (Å) | 12.377(5) | 8.659(2) |
| b (Å) | 8.082(3) | 15.011(5) |
| c (Å) | 14.048(6) | 9.013(3) |
| α (°) | 90 | 90 |
| β (°) | 114.410(6) | 91.46(2) |
| γ (°) | 90 | 90 |
| **Volume (ų) ** | 1280.4(9) | 1169.5 |
| Z | 2 | 4 |
| Dihedral Angle (°) | Not explicitly stated | 57.8 |
Note: The crystal structure of biphenyl-2,2'-dicarboxylic acid-2-methyl ester reveals the formation of a centrosymmetric dimer through strong intermolecular hydrogen bonds.[1]
Table 2: Representative NMR Data for a Biphenyl Carboxylic Acid Derivative (Illustrative)
| Parameter | Representative ¹H NMR Data (ppm, multiplicity, J in Hz) | Representative ¹³C NMR Data (ppm) |
| Aromatic Protons | 8.25 (d, J = 7.6), 7.75 (d, J = 6.4), 7.58-7.32 (m) | 140.5, 140.1, 137.5, 135.4, 130.6, 128.5, 127.7, 126.9 |
| Methyl Protons | 3.65 (s) | 52.5 |
| Carboxyl Carbon | - | 180.7 |
This data is illustrative and based on a representative biphenyl carboxylic acid derivative.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for evaluating the obtained structural data.
Single-Crystal X-ray Diffraction
The determination of a molecular structure by single-crystal X-ray diffraction involves a series of well-defined steps:
-
Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent system. This is often the most challenging step.
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The intensities of the diffracted spots are measured, and the data is corrected for various experimental factors.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods, to obtain an initial model of the electron density. This model is then refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and bond angles.
NMR Spectroscopy for Conformational Analysis
NMR spectroscopy provides information about the connectivity and spatial arrangement of atoms in a molecule in solution.
-
Sample Preparation: A small amount of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR Spectra Acquisition: ¹H and ¹³C NMR spectra are acquired to confirm the basic structure of the molecule. Chemical shifts (δ) and coupling constants (J) provide information about the electronic environment and connectivity of the atoms.
-
2D NMR Spectra Acquisition (for conformational analysis):
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings through bonds, confirming the spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, aiding in the assignment of quaternary carbons and piecing together molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the most powerful NMR techniques for conformational analysis. They detect through-space interactions between protons that are close to each other, regardless of whether they are connected by bonds. The intensity of the NOE/ROE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial distance restraints for determining the three-dimensional structure in solution.
-
-
Data Analysis and Structure Calculation: The distance restraints obtained from NOESY/ROESY experiments, along with other NMR parameters, can be used in molecular modeling programs to calculate a family of structures that are consistent with the experimental data.
Visualization of Workflows and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Conclusion
Both single-crystal X-ray diffraction and NMR spectroscopy are indispensable tools for the structural elucidation of molecules like biphenyl-2,2'-dicarboxylic acid-2-methyl ester. X-ray crystallography provides an unambiguous and high-resolution picture of the molecule's conformation and packing in the solid state. NMR spectroscopy, on the other hand, offers a window into the dynamic conformational landscape of the molecule in solution, which is often more relevant to its biological activity. The choice of technique, or the decision to use both, depends on the specific scientific question being addressed and the nature of the sample. For a comprehensive understanding of a molecule's structure-function relationship, a combined approach is often the most powerful strategy.
References
Benchmarking different purification techniques for biphenyl compounds.
For researchers, scientists, and drug development professionals, the purity of chemical compounds is paramount. Biphenyl and its derivatives are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other advanced materials. The efficacy, safety, and reproducibility of downstream applications depend heavily on the purity of these building blocks. This guide provides an objective comparison of three common purification techniques for biphenyl compounds: crystallization, column chromatography, and fractional distillation, supported by experimental data and detailed protocols.
Performance Benchmark: A Side-by-Side Comparison
The choice of purification technique often involves a trade-off between purity, yield, cost, and scalability. The following table summarizes the quantitative performance of each method for the purification of biphenyl.
| Purification Technique | Starting Purity (%) | Final Purity (%) | Yield (%) | Relative Cost | Relative Time | Key Advantages |
| Crystallization | 95.9 - 97.4 | > 99.3 - 99.8[1] | 60.7 - 71.3[1] | Low | Moderate | Highly scalable, cost-effective for large quantities, simple procedure.[2] |
| Column Chromatography | ~90 | > 99 | ~70-95 | High | High | High resolution for complex mixtures, applicable to a wide range of compounds.[3] |
| Fractional Distillation | Crude Mixture | 88 - 99.3[4] | High | Moderate | Moderate | Effective for large volumes of thermally stable liquids with different boiling points. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving desired purity and yield. Below are the methodologies for each of the discussed purification techniques for biphenyl compounds.
Crystallization
Crystallization is a widely used technique for purifying solid compounds based on differences in solubility.
1. Solvent Selection:
-
The ideal solvent should dissolve the biphenyl compound sparingly at room temperature but have high solubility at its boiling point.
-
Common solvents for biphenyl include ethanol, methanol, and isopropanol. A solvent pair, such as ethanol-water, can also be effective.
2. Dissolution:
-
Place the crude biphenyl in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring until the biphenyl is completely dissolved.
3. Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.
-
Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities.
4. Hot Filtration:
-
If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean flask.
5. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
6. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
7. Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven.
Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase.
1. Stationary and Mobile Phase Selection:
-
The most common stationary phase for biphenyl purification is silica gel.
-
The mobile phase (eluent) is a solvent or a mixture of solvents. The polarity of the eluent is critical for good separation. A common eluent for biphenyl is a mixture of hexanes and ethyl acetate.
2. Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pour the slurry into a vertical glass column, ensuring there are no air bubbles or cracks in the packing.
3. Sample Loading:
-
Dissolve the crude biphenyl in a minimum amount of the eluent or a more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
4. Elution:
-
Add the eluent to the top of the column and allow it to flow through the stationary phase.
-
The compounds will travel down the column at different rates depending on their polarity and interaction with the silica gel.
5. Fraction Collection:
-
Collect the eluent in a series of fractions as it exits the column.
6. Analysis and Product Isolation:
-
Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify the fractions containing the pure biphenyl.
-
Combine the pure fractions and evaporate the solvent to obtain the purified biphenyl.
Fractional Distillation
Fractional distillation is used to separate liquid mixtures with close boiling points.
1. Apparatus Setup:
-
Assemble a fractional distillation apparatus, which includes a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask.
-
Place the crude biphenyl mixture in the round-bottom flask along with boiling chips.
2. Heating:
-
Gently heat the round-bottom flask using a heating mantle.
-
The mixture will begin to boil, and the vapors will rise through the fractionating column.
3. Separation in the Column:
-
The fractionating column provides a large surface area for repeated vaporization and condensation cycles, which enriches the vapor with the more volatile component (the component with the lower boiling point).
4. Condensation and Collection:
-
The vapor that reaches the top of the column enters the condenser, where it is cooled and liquefies.
-
The purified liquid (distillate) is collected in the receiving flask.
5. Monitoring and Fraction Cutting:
-
Monitor the temperature at the top of the column. A stable temperature indicates that a pure component is distilling.
-
Collect different fractions based on the boiling point ranges to separate the components of the mixture.
Visualized Workflows
The following diagrams illustrate the experimental workflows for each purification technique.
References
Safety Operating Guide
Proper Disposal of Methyl Biphenyl-2-carboxylate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of methyl biphenyl-2-carboxylate, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on data for structurally similar compounds, this substance should be treated as hazardous.
Key Hazards:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1]
Recommended PPE:
-
Wear protective gloves.
-
Wear eye and face protection.
-
Use only outdoors or in a well-ventilated area.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, regional, and national regulations. Chemical waste generators are responsible for correctly classifying waste.[2][3]
-
Waste Identification and Classification:
-
Treat this compound as a hazardous waste.
-
Do not mix with non-hazardous waste.
-
-
Containerization:
-
Place the waste in a clean, dry, and properly labeled, sealable container.[4]
-
The label should clearly identify the contents as "Hazardous Waste: this compound".
-
-
Storage:
-
Store the sealed container in a designated hazardous waste accumulation area.
-
This area should be a well-ventilated and secure location, away from incompatible materials.
-
Keep the container tightly closed and store in a locked-up area.[4]
-
-
Arrange for Professional Disposal:
-
Disposal must be handled by a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) if available. The disposal should be arranged as special waste, in consultation with local waste disposal authorities.[5]
-
-
Spill Cleanup:
Hazard Summary for Related Compounds
The following table summarizes the GHS hazard statements for compounds structurally similar to this compound, which should be considered as potential hazards for disposal planning.
| Hazard Statement | Description | Reference |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation | |
| H410 | Very toxic to aquatic life with long lasting effects. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
